molecular formula C26H26FNO3 B15582298 N-Benzyl paroxetine-d6

N-Benzyl paroxetine-d6

Katalognummer: B15582298
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: AGTKMLMRHVWXHN-OINCIFRJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl paroxetine-d6 is a useful research compound. Its molecular formula is C26H26FNO3 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H26FNO3

Molekulargewicht

425.5 g/mol

IUPAC-Name

(3S,4R)-1-benzyl-4-(3,5-dideuterio-4-fluorophenyl)-3-[(2,2,4,7-tetradeuterio-1,3-benzodioxol-5-yl)oxymethyl]piperidine

InChI

InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i8D,9D,11D,14D,18D2

InChI-Schlüssel

AGTKMLMRHVWXHN-OINCIFRJSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of N-Benzyl Paroxetine-d6 in Pharmacokinetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of N-Benzyl paroxetine-d6 in the pharmacokinetic studies of paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI). The use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drugs in biological matrices. This document will detail the bioanalytical methodologies, present key quantitative data, and illustrate the experimental workflows integral to modern drug development.

Introduction to Paroxetine Pharmacokinetics

Paroxetine is an established antidepressant used in the treatment of various depressive and anxiety disorders. Its pharmacokinetic profile is characterized by good absorption after oral administration, followed by partially saturable first-pass metabolism in the liver. This metabolism is primarily mediated by the cytochrome P450 isoenzyme CYP2D6, leading to the formation of inactive metabolites. Paroxetine exhibits non-linear pharmacokinetics, meaning that higher doses can result in disproportionately greater plasma concentrations as the metabolic pathway becomes saturated. The mean elimination half-life is approximately 21 hours. Given the variability in its metabolism due to genetic polymorphisms of CYP2D6 and its non-linear kinetics, precise and accurate quantification of paroxetine in biological fluids is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

The Essential Role of a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but is distinguishable by its mass-to-charge ratio (m/z).

This compound, a deuterium-labeled analog of paroxetine, serves as an exemplary internal standard for the quantification of paroxetine. By incorporating six deuterium (B1214612) atoms, its molecular weight is increased, allowing for distinct detection by the mass spectrometer while maintaining nearly identical physicochemical properties to the unlabeled paroxetine. This ensures that it behaves similarly during extraction and chromatographic separation, effectively normalizing the analytical process and enhancing the precision and accuracy of the results.

Bioanalytical Methodology for Paroxetine Quantification

A robust and validated bioanalytical method is fundamental for reliable pharmacokinetic data. The following sections detail a typical experimental protocol for the quantification of paroxetine in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction (LLE)

A 96-well plate-based liquid-liquid extraction is an efficient method for isolating paroxetine and its internal standard from the plasma matrix.

Protocol:

  • To a 50 µL aliquot of human plasma sample in a 96-well plate, add 25 µL of the working internal standard solution (this compound).

  • Mix the samples thoroughly.

  • Add 1000 µL of ethyl acetate (B1210297) to each well and perform sample mixing to facilitate the extraction.

  • Centrifuge the 96-well plate to separate the organic and aqueous layers.

  • Transfer a portion of the supernatant (organic layer) to a new 96-well plate.

  • Evaporate the solvent to dryness.

  • Reconstitute the dried extract with 200 µL of the reconstitution solution (typically a mixture of the mobile phases).

Chromatographic Conditions

Reproducible chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

ParameterCondition
Column C18 Analytical Column
Mobile Phase A Water with 20 mM Ammonium Formate
Mobile Phase B Acetonitrile
Flow Rate Gradient
Injection Volume 10 µL
Mass Spectrometric Detection

The analysis is performed using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Paroxetine330.2192.0
This compound (IS)336.2198.2

Instrumental Parameters:

ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive Mode
Ionspray Voltage 2000 V
Source Temperature 600°C
Nebulizer Gas 60 arbitrary units
Heater Gas 65 arbitrary units
Curtain Gas 30 arbitrary units
Collision Gas (N2) 10 arbitrary units
Declustering Potential 75 V
Collision Energy 30 V

Method Validation and Performance

A validated bioanalytical method ensures the reliability of the generated data. Key validation parameters for the quantification of paroxetine are summarized below.

Validation ParameterTypical Results
Linearity Range 0.250 - 50.0 ng/mL
Lower Limit of Quantitation (LLOQ) 0.250 ng/mL
Inter-assay Precision (%CV) 3.97% - 12.6%
Inter-assay Accuracy (%Bias) -0.984% - 4.90%
Mean Recovery ~80%

Visualizing the Workflow and Pathways

To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow, the chemical structures of paroxetine and its deuterated internal standard, and the metabolic pathway of paroxetine.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing plasma Plasma Sample add_is Add N-Benzyl paroxetine-d6 (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant pk Pharmacokinetic Analysis quant->pk

Bioanalytical Workflow for Paroxetine Quantification.

paroxetine Paroxetine C₁₉H₂₀FNO₃ m/z = 330.2 paroxetine_d6 This compound C₁₉H₁₄D₆FNO₃ m/z = 336.2

Chemical Structures of Paroxetine and its Internal Standard.

Paroxetine Paroxetine Metabolite Inactive Metabolites (Catechol intermediate followed by conjugation and methylation) Paroxetine->Metabolite CYP2D6 Excretion Excretion (Urine and Feces) Metabolite->Excretion

Simplified Metabolic Pathway of Paroxetine.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of paroxetine in pharmacokinetic studies. Its chemical and physical similarity to the parent drug ensures that it effectively accounts for variability throughout the analytical process. The detailed bioanalytical method presented herein, utilizing liquid chromatography-tandem mass spectrometry, provides the necessary sensitivity, selectivity, and robustness for reliable drug measurement in biological matrices. This technical guide underscores the importance of stable isotope-labeled internal standards in generating high-quality pharmacokinetic data, which is a cornerstone of modern drug development and clinical pharmacology.

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl Paroxetine-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of N-Benzyl paroxetine-d6, a deuterated analog of a key intermediate in paroxetine (B1678475) chemistry. This document is intended for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry who require a stable-labeled internal standard or a tool compound for mechanistic studies.

Proposed Synthesis of this compound

The most straightforward approach to this compound is the direct N-alkylation of paroxetine with a deuterated benzyl (B1604629) halide. For the purpose of this guide, we will focus on the synthesis of N-(benzyl-d7)-paroxetine, a common and stable form of a deuterated benzyl group.

Reaction Scheme:

(-)-Paroxetine is reacted with benzyl-d7 bromide in the presence of a non-nucleophilic base, such as potassium carbonate, in an inert solvent like acetonitrile (B52724). The reaction proceeds via an SN2 mechanism where the secondary amine of the piperidine (B6355638) ring displaces the bromide from the deuterated benzyl bromide.

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the proposed synthesis of N-Benzyl paroxetine-d7.

ParameterValue
Starting Materials
(-)-Paroxetine1.0 g (3.04 mmol)
Benzyl-d7 Bromide0.63 g (3.34 mmol)
Potassium Carbonate0.84 g (6.08 mmol)
Acetonitrile20 mL
Reaction Conditions
Temperature60 °C
Reaction Time12-18 hours
Expected Product
Product NameN-(benzyl-d7)-Paroxetine
Molecular FormulaC26H19D7FNO3
Molecular Weight428.55 g/mol
Theoretical Yield1.30 g
Expected Yield85-95%
Purity (by HPLC)>98%
Experimental Protocol: Synthesis of N-(benzyl-d7)-Paroxetine
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (-)-paroxetine (1.0 g, 3.04 mmol) and anhydrous potassium carbonate (0.84 g, 6.08 mmol).

  • Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Add benzyl-d7 bromide (0.63 g, 3.34 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford N-(benzyl-d7)-paroxetine as a white to off-white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized N-Benzyl paroxetine-d7. The following techniques are recommended.

Quantitative Characterization Data

The table below summarizes the expected data from the characterization of N-(benzyl-d7)-paroxetine.

TechniqueParameterExpected Value
Mass Spectrometry (ESI+) [M+H]+m/z 429.2
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)Peaks corresponding to paroxetine moiety; absence of benzyl proton signals
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ)Peaks corresponding to paroxetine and benzyl carbons; C-D coupling may be observed
HPLC Retention TimeDependent on column and method; expected to be a single major peak
Purity>98%
Experimental Protocols: Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm.

  • Procedure: Dissolve a small sample of the purified product in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage of the main product peak.

2.2.2. Mass Spectrometry (MS)

  • System: An electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Procedure: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infuse it into the mass spectrometer. The detection of the protonated molecular ion [M+H]+ at the expected m/z value confirms the molecular weight.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • System: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Procedure for ¹H NMR: Dissolve the sample in CDCl₃ and acquire the proton NMR spectrum. The absence of signals in the aromatic region corresponding to the benzyl protons and the methylene (B1212753) protons of the benzyl group, along with the presence of the characteristic paroxetine signals, confirms the structure.

  • Procedure for ¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum should show signals for all carbon atoms in the molecule. The carbons attached to deuterium (B1214612) will show characteristic multiplets due to C-D coupling.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Paroxetine (-)-Paroxetine Reaction N-Alkylation (SN2) 60 °C, 12-18h Paroxetine->Reaction BenzylBr Benzyl-d7 Bromide BenzylBr->Reaction Base K2CO3 Base->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration1 Concentration Filtration->Concentration1 Extraction Liquid-Liquid Extraction Concentration1->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration2 Concentration Drying->Concentration2 Purification Column Chromatography Concentration2->Purification Product N-Benzyl paroxetine-d7 Purification->Product

Caption: Proposed synthetic workflow for N-Benzyl paroxetine-d7.

Paroxetine's Mechanism of Action

Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[3] This inhibition blocks the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[4][5] This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant and anxiolytic effects.[5]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding Signal Neuronal Signal Postsynaptic_Receptor->Signal Activates Paroxetine Paroxetine Paroxetine->SERT Inhibits

Caption: Mechanism of action of Paroxetine as an SSRI.

References

Understanding the Isotopic Labeling of N-Benzyl Paroxetine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic labeling of N-Benzyl paroxetine-d6, a critical analytical standard in pharmaceutical research and development. This document details the synthesis, characterization, and application of this stable isotope-labeled compound, with a focus on its role in quantitative bioanalytical assays.

Introduction to N-Benzyl Paroxetine (B1678475) and Isotopic Labeling

N-Benzyl paroxetine is a derivative of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of depressive and anxiety disorders. In the context of drug development and clinical pharmacology, the use of stable isotope-labeled internal standards is paramount for accurate and precise quantification of drug candidates and their metabolites in biological matrices. This compound serves as an ideal internal standard for mass spectrometry-based bioanalysis of N-Benzyl paroxetine and related compounds. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, enabling clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.

Synthesis and Isotopic Labeling of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated paroxetine core followed by N-benzylation. While a specific, detailed protocol for this compound is not extensively published, a logical synthetic pathway can be constructed based on known methods for the synthesis of deuterated paroxetine analogs and standard N-alkylation reactions.

Proposed Synthesis of the Paroxetine-d6 Core

The commercially available Paroxetine-d6 HCl has the molecular formula C₁₉H₁₄D₆FNO₃·HCl, indicating that the six deuterium atoms are located on the paroxetine molecule itself. Based on synthetic strategies for other deuterated paroxetine analogs, the deuterium atoms are likely incorporated into metabolically active sites to alter fragmentation patterns in mass spectrometry and potentially to create novel drug candidates with altered metabolic profiles. A plausible approach involves the deuteration of key precursors.

Experimental Protocol: Synthesis of a Deuterated Paroxetine Intermediate

A potential route to a deuterated paroxetine precursor involves the use of deuterated reagents in the early stages of the synthesis. For instance, the reduction of a suitable intermediate can be performed using a deuterium source.

  • Preparation of a Deuterated Precursor: A key intermediate in many paroxetine syntheses is (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. Deuterium atoms can be introduced at various positions depending on the desired labeling pattern.

  • Deuterium Labeling via Reduction: A common strategy for introducing deuterium is through the reduction of a carbonyl or an ester group using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄).

  • Purification: The deuterated intermediate is purified using standard chromatographic techniques, such as column chromatography, to ensure high chemical and isotopic purity.

N-Benzylation of the Paroxetine-d6 Core

Once the paroxetine-d6 core is synthesized and purified, the final step is the attachment of the benzyl (B1604629) group to the piperidine (B6355638) nitrogen.

Experimental Protocol: N-Benzylation

  • Reaction Setup: In a suitable reaction vessel, the deuterated paroxetine (as the free base) is dissolved in an aprotic solvent such as acetonitrile (B52724) or dimethylformamide.

  • Addition of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is added to the solution to act as a proton scavenger.

  • Addition of Benzylating Agent: Benzyl bromide or benzyl chloride is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified by column chromatography to yield this compound.

Synthesis Pathway Diagram

G cluster_synthesis Proposed Synthesis of this compound A Deuterated Paroxetine Precursor B Paroxetine-d6 A->B Multi-step Synthesis C This compound B->C N-Benzylation D Benzyl Bromide D->C E Base (e.g., K2CO3) E->C

Caption: Proposed synthetic route for this compound.

Application in Bioanalytical Methods

This compound is primarily used as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of N-Benzyl paroxetine in biological samples such as plasma, serum, and urine.

Principle of Stable Isotope Dilution Analysis

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporated isotopes. It is added to the biological sample at a known concentration at the beginning of the sample preparation process. The SIL-IS co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. Any sample loss during extraction, or variations in instrument response, will affect both the analyte and the SIL-IS to the same extent. The ratio of the analyte's signal to the SIL-IS's signal is used for quantification, leading to highly accurate and precise results.

Experimental Protocol: Bioanalytical Method using LC-MS/MS
  • Sample Preparation:

    • To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of a working solution of this compound (the internal standard) at a known concentration.

    • Perform protein precipitation by adding 300 µL of a cold organic solvent (e.g., acetonitrile).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. The instrument is set to monitor specific mass transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.

LC-MS/MS Workflow Diagram

G cluster_workflow Bioanalytical Workflow A Biological Sample B Add N-Benzyl Paroxetine-d6 (IS) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing (Analyte/IS Ratio) G->H I Quantification H->I

Caption: A typical workflow for bioanalysis using a deuterated internal standard.

Data Presentation

Quantitative data for this compound is crucial for its application as an internal standard. The following tables summarize key parameters.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₀D₆FNO₃
Molecular Weight~425.54 g/mol
Isotopic PurityTypically >98%
Chemical PurityTypically >98%

Table 2: Mass Spectrometry Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Benzyl Paroxetine420.2192.1
This compound426.2198.1

Note: The exact mass transitions should be optimized for the specific instrument and conditions being used. The precursor ion for this compound is expected to be 6 mass units higher than the unlabeled compound. The fragmentation pattern will depend on the location of the deuterium labels.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of N-Benzyl paroxetine in biological matrices. Its synthesis involves the preparation of a deuterated paroxetine core followed by N-benzylation. When used as an internal standard in LC-MS/MS-based bioanalytical methods, it compensates for variability in sample preparation and instrument response, ensuring the integrity of pharmacokinetic and other drug development studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in the field of drug metabolism and pharmacokinetics.

N-Benzyl Paroxetine-d6: A Comprehensive Technical Guide for its Application as a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of N-Benzyl paroxetine-d6 as a stable isotope-labeled internal standard in the quantitative bioanalysis of paroxetine (B1678475). Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other neurological disorders. Accurate quantification of paroxetine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a deuterated internal standard such as this compound is the gold standard for achieving the highest level of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Core Principles of Stable Isotope Labeled Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is essential to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. An ideal IS co-elutes with the analyte of interest and exhibits similar ionization characteristics, thus compensating for matrix effects and other sources of analytical error.

Stable isotope-labeled internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N), are considered the most effective type of IS. Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction and chromatography. However, they are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical behavior allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even with variations in sample handling and instrument performance.

Synthesis of this compound

A potential synthetic workflow is outlined below:

G cluster_synthesis Proposed Synthesis of this compound paroxetine Paroxetine reaction N-Benzylation Reaction paroxetine->reaction benzyl_bromide_d7 Benzyl-d7 Bromide benzyl_bromide_d7->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction nbp_d6 This compound reaction->nbp_d6 Crude Product purification Purification (e.g., Chromatography) nbp_d6->purification final_product Purified this compound purification->final_product

Caption: Proposed synthesis workflow for this compound.

The synthesis would likely involve the N-alkylation of the secondary amine of the paroxetine molecule with a deuterated benzyl (B1604629) halide, such as benzyl-d7 bromide, in the presence of a base and a suitable solvent. The resulting crude this compound would then be purified using standard techniques like column chromatography to yield the final high-purity internal standard.

Bioanalytical Methodology for Paroxetine Quantification

The use of this compound as an internal standard is integral to robust and reliable LC-MS/MS methods for the quantification of paroxetine in biological matrices such as human plasma.

Experimental Workflow

A typical experimental workflow for the analysis of paroxetine in plasma samples is depicted below:

G cluster_workflow Bioanalytical Workflow for Paroxetine Quantification sample Plasma Sample Collection add_is Addition of N-Benzyl paroxetine-d6 (IS) sample->add_is extraction Sample Preparation (e.g., LLE or SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_injection LC-MS/MS Analysis evaporation->lc_injection data_processing Data Acquisition & Processing lc_injection->data_processing quantification Quantification of Paroxetine data_processing->quantification

Caption: General experimental workflow for paroxetine bioanalysis.

Detailed Experimental Protocol

The following protocol is a representative example of an LC-MS/MS method for the quantification of paroxetine in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) solution and vortex.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer (e.g., API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Paroxetine: m/z 330.1 → 192.1this compound: m/z 426.2 → 282.2 (hypothetical)
Source Temperature 500°C
IonSpray Voltage 5500 V

Method Validation Data

A bioanalytical method utilizing a stable isotope-labeled internal standard must be rigorously validated to ensure its reliability. The following tables summarize typical validation parameters for a paroxetine assay.

Table 1: Linearity and Range

AnalyteCalibration Curve Range (ng/mL)
Paroxetine0.1 - 100> 0.995

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Precision (%CV)Accuracy (% Bias)
Low QC (0.3) < 10± 10
Mid QC (15) < 8± 8
High QC (80) < 8± 8

Table 3: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
Paroxetine85 - 115> 70

Paroxetine Metabolism

Understanding the metabolic fate of paroxetine is crucial for interpreting pharmacokinetic data. Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][2][3] The major metabolic pathway involves oxidation of the methylenedioxy group to a catechol intermediate, which is then further metabolized via methylation and conjugation.[1]

G cluster_metabolism Paroxetine Metabolic Pathway paroxetine Paroxetine cyp2d6 CYP2D6 paroxetine->cyp2d6 catechol Catechol Intermediate cyp2d6->catechol Oxidation comt COMT catechol->comt conjugation Conjugation (Glucuronidation/Sulfation) catechol->conjugation methylation Methylated Metabolites comt->methylation methylation->conjugation excretion Excretion (Urine/Feces) conjugation->excretion

Caption: Major metabolic pathway of paroxetine.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of paroxetine in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability, leading to high-quality data that is essential for drug development and clinical research. The methodologies and data presented in this guide provide a comprehensive overview for researchers and scientists working with paroxetine, ensuring the generation of reliable and reproducible results.

References

physicochemical properties of N-Benzyl paroxetine-d6 for analytical use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzyl paroxetine-d6, a crucial isotopically labeled internal standard for the accurate quantification of N-Benzyl paroxetine (B1678475) and related compounds in complex biological matrices. This document outlines its structural details, physicochemical characteristics, and provides a foundational experimental protocol for its use in analytical methodologies.

Core Physicochemical Properties

For the purpose of this guide, data for the closely related trans N-Benzyl Paroxetine and its d4 analog are presented to provide a reliable reference point.

PropertyValueSource
Chemical Name (3S,4R)-1-(benzyl-d6)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidineInferred
Synonyms This compoundCommon
Molecular Formula C₂₆H₂₀D₆FNO₃Inferred
Molecular Weight ~425.55 g/mol Inferred
CAS Number Not availableN/A
Appearance Likely an off-white to pale yellow solidInferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile (B52724)Inferred
Storage Store at 2-8°C, protected from light and moistureStandard practice

Reference Data for Related Compounds:

Propertytrans N-Benzyl Paroxetinetrans N-Benzyl Paroxetine-d4
Molecular Formula C₂₆H₂₆FNO₃C₂₆H₂₂D₄FNO₃
Molecular Weight 419.49 g/mol 423.51 g/mol
CAS Number 105813-14-71217614-37-3

Synthesis Pathway

The synthesis of this compound would logically follow the established synthetic routes for paroxetine and its derivatives, with the key difference being the use of a deuterated benzylating agent. A plausible synthetic scheme would involve the benzylation of the piperidine (B6355638) nitrogen of a suitable paroxetine precursor with a deuterated benzyl (B1604629) halide.

Synthesis_Pathway Conceptual Synthesis Pathway for this compound A Paroxetine Precursor ((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl) -4-(4-fluorophenyl)piperidine) C Reaction Vessel (Base, Solvent) A->C Add B Deuterated Benzylating Agent (e.g., Benzyl-d7 bromide) B->C Add D N-Benzylation Reaction C->D React E Purification (Chromatography) D->E Process F This compound E->F Isolate

Caption: Conceptual synthesis pathway for this compound.

Recommended Analytical Workflow

This compound is primarily designed for use as an internal standard in quantitative bioanalytical methods, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key advantage lies in its ability to mimic the analyte of interest throughout the sample preparation and analysis process, correcting for variability.

Analytical_Workflow General Analytical Workflow Using this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Matrix (Plasma, Urine, etc.) B Spike with This compound (Internal Standard) A->B C Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction B->C D Evaporation & Reconstitution C->D E Inject Sample D->E F Chromatographic Separation (e.g., C18 column) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration G->H I Calculate Peak Area Ratios (Analyte / Internal Standard) H->I J Quantification using Calibration Curve I->J

Caption: General analytical workflow for quantification using this compound.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This section provides a foundational protocol for the determination of an analyte using this compound as an internal standard. This protocol should be optimized and fully validated according to regulatory guidelines (e.g., FDA, EMA) for specific applications.

1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • Analyte of interest (e.g., N-Benzyl paroxetine)

  • Control biological matrix (e.g., human plasma)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 ACN:Water) to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock solution in the same solvent.

3. Sample Preparation

  • To 100 µL of the biological matrix (blank, calibration standard, or unknown sample), add 10 µL of the Internal Standard Working Solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile (protein precipitation).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions (Example)

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound must be optimized.

5. Method Validation The analytical method must be validated for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of N-Benzyl paroxetine in a research and drug development setting. Its use as an internal standard in LC-MS/MS methodologies helps to mitigate analytical variability, ensuring the generation of high-quality, reliable data. The information and protocols provided in this guide offer a solid foundation for the implementation of this critical reagent in analytical workflows. Researchers are encouraged to perform thorough method development and validation to ensure optimal performance for their specific application.

References

The Role of N-Benzyl Paroxetine-d6 in Advancing Paroxetine Metabolite Identification Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1][2] Understanding its metabolic fate within the human body is crucial for optimizing therapeutic outcomes and ensuring patient safety. The primary route of paroxetine metabolism involves oxidation, methylation, and conjugation, leading to various metabolites that are generally considered pharmacologically inactive.[3][4] Accurate identification and quantification of these metabolites in complex biological matrices are paramount in drug metabolism and pharmacokinetic (DMPK) studies.[5]

Stable isotope-labeled internal standards are indispensable tools in modern bioanalysis, offering unparalleled accuracy and precision in mass spectrometry-based quantification. This technical guide focuses on the application of N-Benzyl paroxetine-d6, a deuterated analogue of paroxetine, as an internal standard for the definitive identification and quantification of paroxetine metabolites. The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the analyte but has a distinct mass, allowing it to be differentiated by a mass spectrometer. This guide will provide an in-depth overview of the metabolic pathways of paroxetine, detailed experimental protocols for metabolite identification using this compound, and a summary of relevant quantitative data.

Paroxetine Metabolism: A Complex Pathway

Paroxetine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[5][6] The metabolic pathway is initiated by the demethylenation of the methylenedioxy group, forming a catechol intermediate. This catechol is then subject to O-methylation and subsequent conjugation with glucuronic acid and sulfate.[1][3] The resulting metabolites are more polar and are readily excreted from the body.[1]

The major metabolites of paroxetine have been identified and are considered to have minimal pharmacological activity, possessing less than 2% of the parent compound's potency as a serotonin reuptake inhibitor.[1]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Paroxetine Paroxetine Catechol Catechol Intermediate Paroxetine->Catechol CYP2D6 (Primary) CYP3A4 (Secondary) Methylated_Metabolites O-Methylated Metabolites Catechol->Methylated_Metabolites COMT Conjugated_Metabolites Glucuronide and Sulfate Conjugates Methylated_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion (Urine and Feces) Conjugated_Metabolites->Excretion

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting variations in sample preparation and instrument response. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be distinguishable by its mass.

This compound serves as an excellent internal standard for paroxetine metabolite studies for several reasons:

  • Structural Similarity: Its core structure is nearly identical to paroxetine, ensuring similar extraction recovery and chromatographic behavior.

  • Mass Differentiation: The six deuterium atoms increase its mass by six daltons, allowing for clear differentiation from the unlabeled paroxetine and its metabolites by the mass spectrometer.

  • Co-elution: Due to its structural similarity, it is expected to co-elute with paroxetine, providing effective normalization.

  • Stability: Deuterium is a stable isotope, ensuring that the labeled standard does not degrade or exchange with protons during sample processing and analysis.

G

Experimental Protocols

The following is a representative protocol for the identification of paroxetine metabolites in human plasma using this compound as an internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected metabolite levels).

  • Vortex briefly to mix.

  • Add 500 µL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common choice. The gradient is optimized to achieve good separation of paroxetine and its metabolites.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for paroxetine and its metabolites.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions are monitored for paroxetine, its expected metabolites, and this compound.

    • Collision Energy: Optimized for each analyte to achieve the most abundant and specific fragment ions.

G

Quantitative Data Summary

The following tables summarize typical quantitative parameters from LC-MS/MS methods for the analysis of paroxetine. While specific data for this compound is not publicly available, these values, obtained using paroxetine-d6, provide a representative expectation for a well-developed assay.

Table 1: LC-MS/MS Method Parameters for Paroxetine Quantification

ParameterValueReference
Linear Range 0.250 - 50.0 ng/mL[7]
Lower Limit of Quantification (LLOQ) 0.250 ng/mL[7]
Inter-assay Precision (%CV) 3.97% - 12.6%[7]
Inter-assay Accuracy (%Bias) -0.984% - 4.90%[7]

Table 2: Representative MRM Transitions for Paroxetine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Paroxetine 330.0192.0[8]
Paroxetine-d6 (Internal Standard) 336.0192.0Hypothesized
This compound (Internal Standard) 426.2To be determinedHypothesized

Note: The MRM transition for this compound is hypothesized and would need to be determined experimentally.

Conclusion

This compound is a valuable tool for the accurate and reliable identification and quantification of paroxetine metabolites. Its use as an internal standard in LC-MS/MS-based DMPK studies allows researchers to overcome the challenges associated with sample matrix effects and variability in sample preparation, leading to high-quality data. The methodologies and principles outlined in this technical guide provide a solid foundation for drug development professionals to design and execute robust bioanalytical assays for paroxetine and its metabolites, ultimately contributing to a better understanding of its pharmacology and ensuring its safe and effective use.

References

The Gold Standard: A Technical Guide to the Use of Deuterated Standards in Antidepressant Drug Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical analysis, the accurate and precise quantification of antidepressant drugs in biological matrices is paramount for clinical efficacy, pharmacokinetic studies, and regulatory compliance. This technical guide provides an in-depth exploration of the use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of antidepressants. Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] This document details the core principles, experimental protocols, and data validation parameters, underscoring the indispensable role of these standards in generating robust and reliable bioanalytical data.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[1][2] The fundamental principle is that the deuterated standard, when added to a sample at the beginning of the analytical process, will behave identically to the target analyte throughout sample preparation, chromatography, and ionization.[1][3]

Key Advantages:

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[4] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[1][4]

  • Compensation for Sample Preparation Variability: Losses can occur during various stages of sample preparation, such as extraction and reconstitution.[2] The deuterated standard compensates for these losses, as the ratio of the analyte to the standard remains constant.[2]

  • Improved Accuracy and Precision: By mitigating variability, the use of deuterated standards significantly enhances the accuracy and precision of the analytical method. For example, in the analysis of the immunosuppressant sirolimus, switching to a deuterium-labeled standard improved the coefficient of variation (CV) from a range of 7.6%-9.7% to 2.7%-5.7%.[1]

Experimental Workflow and Methodologies

The analysis of antidepressants in biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The primary goals of sample preparation are to extract the analytes from the complex biological matrix, remove interfering substances, and concentrate the sample.[5] Common techniques for antidepressant analysis include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to isolate analytes from a liquid sample. It is a widely used technique for the analysis of antidepressants in biological samples.[6][7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an extraction and cleanup step and has been successfully applied to the analysis of antidepressants in various biological matrices.[8]

Detailed Protocol for Solid-Phase Extraction (SPE):

  • Sample Pre-treatment: To 300 µL of whole blood, add the deuterated internal standard.[7]

  • Extraction: The sample is then loaded onto an SPE cartridge.

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: The antidepressants and their deuterated standards are eluted from the cartridge with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the quantification of antidepressants due to its high sensitivity and selectivity.[9]

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[10][11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is typically employed.[10][11]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[11][12] Two MRM transitions are often monitored for each analyte for confirmation.[7]

Data Presentation: Method Validation Parameters

The validation of an analytical method ensures its reliability for its intended purpose. The use of deuterated internal standards is crucial for achieving the stringent validation requirements set by regulatory bodies.

Table 1: Summary of Validation Parameters for the Analysis of 18 Antidepressants in Whole Blood using Deuterated Internal Standards

ParameterResult
Linearity Range2.5-900 ng/mL
Limit of Quantification (LOQ)2.5 ng/mL

Source: Adapted from a study on the LC-MS/MS analysis of 18 antidepressants.[7]

Table 2: Performance of a UPLC-MS/MS Method for 15 Non-Tricyclic Antidepressants in Serum

ParameterResult
Limit of Quantification (LOQ)10 - 85 ng/mL
Limit of Detection (LOD)2.0 - 28 ng/mL
Intra-assay Imprecision3.5 - 12.3%
Inter-assay Imprecision3.1 - 12.3%
Bias (Accuracy)< 15% (most compounds)

Source: Adapted from a validation study of a UPLC-MS/MS method.[12]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical process of using deuterated standards in antidepressant analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Serum) Add_IS Addition of Deuterated Internal Standard Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, QuEChERS) Add_IS->Extraction Cleanup Sample Cleanup and Concentration Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: General experimental workflow for antidepressant analysis using deuterated internal standards.

logical_relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Deuterated_IS Use of Deuterated Internal Standard Matrix_Effects->Deuterated_IS Sample_Loss Sample Loss during Preparation Sample_Loss->Deuterated_IS Instrument_Variability Instrumental Variability Instrument_Variability->Deuterated_IS Co_elution Co-elution with Analyte Deuterated_IS->Co_elution Identical_Behavior Identical Physicochemical Behavior Deuterated_IS->Identical_Behavior Ratio_Measurement Constant Analyte/IS Ratio Co_elution->Ratio_Measurement Identical_Behavior->Ratio_Measurement Accurate_Quantification Accurate and Precise Quantification Ratio_Measurement->Accurate_Quantification

Caption: Logical relationship demonstrating how deuterated standards address analytical challenges.

Conclusion

The use of deuterated internal standards is an indispensable practice in the bioanalysis of antidepressant drugs. Their ability to accurately and precisely correct for a wide range of analytical variabilities, most notably matrix effects and inconsistencies in sample preparation, ensures the generation of high-quality, reliable, and defensible data.[1] This technical guide has provided a comprehensive overview of the core principles, detailed experimental methodologies, and the expected performance of analytical methods employing these standards. For researchers, scientists, and drug development professionals, the adoption of deuterated standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data in the field of antidepressant analysis.

References

N-Benzyl Paroxetine-d6: A Technical Guide to Commercial Availability and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

Direct searches for N-Benzyl paroxetine-d6 from chemical suppliers do not yield off-the-shelf products. The synthesis of such a specific deuterated compound typically requires a custom synthesis request. Several companies specialize in stable isotope labeling and can synthesize this compound on demand.

Potential Custom Synthesis Providers:

  • BOC Sciences

  • Simson Pharma Limited

  • MedchemExpress

  • Pharmaffiliates

While this compound requires custom synthesis, other deuterated analogues of paroxetine (B1678475) and its precursors are commercially available and can serve as useful reference materials.

Commercially Available Deuterated Analogues

For researchers interested in related compounds, the following deuterated paroxetine analogues are available from various suppliers.

Compound NameCAS NumberMolecular FormulaNotes
trans N-Benzyl Paroxetine-d41217614-37-3C₂₆H₂₂D₄FNO₃Deuterium (B1214612) labels on the phenyl group of the N-benzyl substituent.
Paroxetine-d4 HClNot specifiedC₁₉H₁₆D₄ClFNO₃Deuterium labels on the piperidine (B6355638) ring.
Paroxetine-d6 HClNot specifiedC₁₉H₁₅D₆ClFNO₃Deuterium labels on the piperidine ring and the methylene (B1212753) bridge.
PAROXETINE MALEATE-D61435728-64-5C₂₃H₂₀D₆FNO₇Purity specified as 95% by HPLC; 98% atom D.[]
Paroxetine-d2 (CTP 347)923932-43-8C₁₉H₁₈D₂FNO₃A selectively deuterated analogue of paroxetine.[2][3]

Purity and Characterization

The purity of a custom-synthesized batch of this compound would be established using a combination of analytical techniques. Based on the data available for related paroxetine impurities and deuterated analogues, a high level of chemical and isotopic purity can be expected.

Expected Purity Specifications
ParameterSpecificationMethod
Chemical Purity>95%HPLC
Isotopic Enrichment≥98%Mass Spectrometry, NMR
Structural ConfirmationConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Analytical Methodologies

A comprehensive analysis of this compound would involve the following techniques to ensure its identity, purity, and quality.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining chemical purity. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) would be employed.[4] Detection is typically carried out using a PDA detector.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and the isotopic enrichment of the deuterated compound. Techniques such as LC-MS/MS can provide high sensitivity and selectivity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. For a deuterated compound, the absence of signals at the deuterated positions in the ¹H NMR spectrum and the presence of characteristic signals in the deuterium NMR spectrum would confirm the location of the deuterium labels.

  • Certificate of Analysis (CoA): A reputable supplier will provide a comprehensive Certificate of Analysis detailing the results of all quality control tests performed on the synthesized compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not publicly available, it can be adapted from established synthetic routes for N-Benzyl paroxetine and other paroxetine derivatives. The key modification would be the use of a deuterated benzylating agent.

Proposed Synthesis of this compound

The synthesis would likely involve the N-benzylation of a suitable paroxetine precursor. A plausible route is the reaction of paroxetine with a deuterated benzyl (B1604629) halide.

Reaction Scheme:

Paroxetine + Benzyl-d7 bromide → N-Benzyl-d7 paroxetine

Materials:

  • Paroxetine

  • Benzyl-d7 bromide (or another suitable deuterated benzylating agent)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve paroxetine in the chosen solvent.

  • Add the base to the reaction mixture.

  • Add Benzyl-d7 bromide to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture would be worked up by extraction and washing.

  • The crude product would be purified by column chromatography to yield this compound.

Visualizations

The following diagrams illustrate the conceptual synthetic pathway and a typical analytical workflow for this compound.

G Conceptual Synthetic Pathway for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Paroxetine Paroxetine Reaction Reaction Paroxetine->Reaction Benzyl-d7 Bromide Benzyl-d7 Bromide Benzyl-d7 Bromide->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., ACN) Solvent (e.g., ACN) Solvent (e.g., ACN)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Conceptual synthetic pathway for this compound.

G Analytical Workflow for Purity and Characterization Sample Sample HPLC HPLC (Chemical Purity) Sample->HPLC LC_MS LC-MS/MS (Molecular Weight & Isotopic Enrichment) Sample->LC_MS NMR NMR (Structural Confirmation) Sample->NMR CoA Certificate of Analysis HPLC->CoA LC_MS->CoA NMR->CoA

Caption: Analytical workflow for purity and characterization.

References

An In-depth Technical Guide to the Structural Elucidation of N-Benzyl Paroxetine-d6 using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of N-Benzyl paroxetine-d6. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity, structure, and isotopic labeling of this compound. This guide is intended for professionals in the fields of pharmaceutical analysis, drug metabolism, and synthetic chemistry.

Introduction

This compound is a deuterated analog of N-benzyl paroxetine (B1678475), which is a derivative of the well-known selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. Deuterium-labeled internal standards are crucial for quantitative bioanalytical studies using mass spectrometry, offering improved accuracy and precision.[1] The structural confirmation of such standards is a critical step in their validation. This guide details the analytical workflow and data interpretation for the comprehensive structural characterization of this compound.

Molecular Structure

This compound is structurally similar to paroxetine, with the addition of a benzyl (B1604629) group to the piperidine (B6355638) nitrogen and the replacement of six hydrogen atoms with deuterium (B1214612) on the benzyl group.

Chemical Structure:

(Note: The exact position of the deuterium atoms on the benzyl ring may vary based on the synthetic route, but for this guide, we will assume a perdeuterated phenyl ring on the benzyl group.)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure, including the position of the benzyl group and the deuterium labeling.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6).[2][3] The choice of solvent is critical to avoid interfering signals from residual protons in the solvent.[4]

  • Transfer the solution to a 5 mm NMR tube.

Experiments to be Performed:

  • ¹H NMR (Proton NMR): To identify and assign the non-deuterated protons in the molecule.

  • ¹³C NMR (Carbon NMR): To identify all unique carbon atoms in the molecule.

  • ²H NMR (Deuterium NMR): To confirm the presence and location of deuterium atoms.[5][6]

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight, confirm the elemental composition, and elucidate the fragmentation pattern of the molecule.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[7] Formic acid is often added to aid in protonation.[8]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full scan MS and tandem MS (MS/MS or MSn).

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: Ramped or set at specific energies to induce fragmentation.

Data Presentation and Interpretation

NMR Data

The expected NMR data for this compound are summarized below. The chemical shifts are predicted based on the known spectrum of paroxetine and the expected influence of the N-benzyl-d6 group.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fluorophenyl Ring7.0-7.3 (m, 4H)115-165
Benzodioxole Ring6.6-6.8 (m, 3H)101-148
-O-CH₂-O-5.9 (s, 2H)101.5
Piperidine Ring2.0-4.0 (m, 9H)30-65
N-CH₂- (Benzyl)3.5-3.7 (s, 2H)55-60
Benzyl-d6 RingNo signal125-140 (broadened due to C-D coupling)

²H NMR: A signal in the aromatic region (around 7.2-7.4 ppm) would confirm the deuterium labeling on the benzyl ring.[6]

Mass Spectrometry Data

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Observed m/z
[M+H]⁺C₂₆H₂₁D₆FNO₃⁺426.2488(To be determined)

Interpretation of MS/MS Fragmentation:

The fragmentation of this compound is expected to follow pathways similar to those of paroxetine and other N-benzylated compounds. Key fragment ions are predicted below.

Table 3: Predicted Major Fragment Ions in MS/MS of this compound

m/z (Predicted) Proposed Fragment Structure/Loss
330Loss of C₇D₅H₂ (benzyl-d6 radical)
192Fission of the C-O ether bond
96Deuterated benzyl cation (C₇D₅H₂⁺)
70Fragment of the piperidine ring

Visualization of Workflows and Pathways

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2H, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms nmr_data NMR Spectral Analysis - Chemical Shifts - Coupling Constants - Correlations nmr->nmr_data ms_data MS Data Analysis - Molecular Ion - Fragmentation Pattern ms->ms_data elucidation Final Structural Confirmation nmr_data->elucidation ms_data->elucidation

Caption: Workflow for the structural elucidation of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway for the protonated molecule of this compound.

parent [M+H]⁺ m/z = 426.25 frag1 Loss of Benzyl-d6 Radical m/z = 330 parent->frag1 - C₇D₅H₂ frag3 Deuterated Benzyl Cation m/z = 96 parent->frag3 Charge retention on benzyl frag2 Ether Bond Cleavage m/z = 192 frag1->frag2 Further Fragmentation frag4 Piperidine Ring Fragment m/z = 70 frag1->frag4 Further Fragmentation

Caption: Proposed MS/MS fragmentation of this compound.

Conclusion

The structural elucidation of this compound requires a multi-technique analytical approach. The combination of one- and two-dimensional NMR spectroscopy provides unambiguous evidence for the covalent structure and the location of the deuterium labels. High-resolution mass spectrometry confirms the molecular formula and offers further structural insights through characteristic fragmentation patterns. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and researchers involved in the synthesis, validation, and application of isotopically labeled compounds in drug development.

References

Methodological & Application

Application Note: High-Throughput Quantification of Paroxetine in Human Plasma by LC-MS/MS using N-Benzyl Paroxetine-d6 as an Internal Standard

Application Notes and Protocols for the Quantitative Analysis of Paroxetine in Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of paroxetine (B1678475) in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes a deuterated internal standard, such as N-Benzyl paroxetine-d6 or paroxetine-d6, for accurate and precise quantification, making it suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1][2][3][4] Accurate measurement of paroxetine concentrations in plasma is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety.[1][2][3] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and reproducibility.[1][2][5] The use of a stable isotope-labeled internal standard, like this compound, is critical to compensate for variations in sample processing and instrument response.[1]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the quantification of paroxetine in plasma.

Materials and Reagents
  • Paroxetine reference standard

  • This compound (or Paroxetine-d6) internal standard (IS)[1]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane, or cyclohexane (B81311) and ethyl acetate)[5][6]

Stock and Working Solutions Preparation
  • Paroxetine Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of paroxetine reference standard in methanol.[1]

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]

  • Working Solutions: Prepare serial dilutions of the paroxetine stock solution with a mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the IS stock solution.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common and effective method for extracting paroxetine from plasma.[1][5][7]

  • Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add a specific volume of the internal standard working solution to each tube (except for blank samples).

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalize the sample and vortex for 1 minute.[6]

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate/hexane, 50/50, v/v).[6]

  • Vortex the mixture vigorously for 5-10 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard plasma->add_is alkalize 3. Add 0.1M NaOH add_is->alkalize add_solvent 4. Add Extraction Solvent alkalize->add_solvent vortex1 5. Vortex add_solvent->vortex1 centrifuge 6. Centrifuge vortex1->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject G cluster_analytical_workflow Analytical Workflow autosampler Autosampler lc_column LC Column autosampler->lc_column Injection mass_spec Mass Spectrometer lc_column->mass_spec Elution data_system Data Acquisition System mass_spec->data_system Detection

References

Application Notes and Protocols for Paroxetine Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of paroxetine (B1678475) in biological matrices, specifically utilizing a deuterated internal standard (Paroxetine-d6) for enhanced accuracy and precision. The following sections outline three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. Accurate quantification of paroxetine in biological samples such as plasma and whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as paroxetine-d6, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to reliable and reproducible results.

This guide details validated sample preparation methodologies, providing clear, step-by-step protocols and summarizing key quantitative data to aid researchers in selecting and implementing the most suitable method for their analytical needs.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient method for extracting and concentrating analytes from complex matrices. It is a popular choice for paroxetine analysis due to its ability to produce clean extracts, thereby minimizing matrix effects and improving the longevity of the analytical column and mass spectrometer.

Experimental Protocol:
  • Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge (e.g., Oasis MCX) by passing 3 mL of methanol, followed by 3 mL of deionized water. Ensure the sorbent does not dry out.

  • Sample Loading: To 500 µL of plasma, add the deuterated internal standard (paroxetine-d6). Acidify the sample with 1 mL of 100 mM acetic acid and vortex. Load the entire sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/minute.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. Dry the sorbent for 5 minutes at a vacuum greater than 10 inches Hg.

  • Elution: Elute the analyte and internal standard from the cartridge with 2 x 1.5 mL of a mixture of ethyl acetate (B1210297) and 2-propanol (9:1, v/v) containing 2% ammonium (B1175870) hydroxide (B78521).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in a suitable volume of the mobile phase (e.g., 500 µL) for LC-MS/MS analysis.

Quantitative Data Summary:
ParameterValueReference
Recovery (Paroxetine)>85%[1]
Recovery (Fluoxetine - IS)74.4%[2]
Lower Limit of Quantification (LLOQ)0.050 ng/mL[2][3]
Calibration Range0.050 - 16.710 ng/mL[2]
Inter-day Precision (%RSD)< 15%[4]
Inter-day Accuracy< 15%[4]

Experimental Workflow:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation s1 Plasma Sample (500 µL) s2 Add Paroxetine-d6 (IS) s1->s2 s3 Acidify with Acetic Acid s2->s3 spe1 Condition SPE Cartridge (Methanol, Water) spe2 Load Sample spe1->spe2 spe3 Wash Cartridge (Deionized Water) spe2->spe3 spe4 Elute Analytes (Ethyl Acetate/2-Propanol/NH4OH) spe3->spe4 a1 Evaporate Eluate spe4->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Inject into LC-MS/MS a2->a3

Solid-Phase Extraction Workflow

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and robust technique for sample preparation. It involves the partitioning of the analyte of interest between two immiscible liquid phases. For paroxetine, an alkaline pH is typically used to ensure the molecule is in its neutral, more organic-soluble form.

Experimental Protocol:
  • Sample Preparation: To 0.5 mL of plasma in a clean tube, add 100 µL of 0.1 M sodium hydroxide and 25 µL of the deuterated internal standard (paroxetine-d6) solution.[5] Vortex mix for 1 minute.[5]

  • Extraction: Add 3 mL of an organic solvent mixture, such as ethyl acetate/hexane (50:50, v/v), to the sample.[5] Vortex for an additional 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 200 µL of the mobile phase for analysis.

Quantitative Data Summary:
ParameterValueReference
Extraction Recovery (Paroxetine)~84%[3]
Lower Limit of Quantification (LLOQ)0.250 ng/mL[6][7]
Calibration Range0.250 - 50.0 ng/mL[6][7]
Inter-assay Precision (%CV)3.97% - 12.6%[6][7]
Inter-assay Accuracy-0.984% - 4.90%[6][7]

Experimental Workflow:

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation s1 Plasma Sample (0.5 mL) s2 Add NaOH & Paroxetine-d6 (IS) s1->s2 lle1 Add Extraction Solvent (Ethyl Acetate/Hexane) s2->lle1 lle2 Vortex & Centrifuge lle1->lle2 lle3 Transfer Organic Layer lle2->lle3 a1 Evaporate Solvent lle3->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Inject into LC-MS/MS a2->a3

Liquid-Liquid Extraction Workflow

Protein Precipitation

Protein precipitation is the simplest and fastest sample preparation technique. It involves the addition of a precipitating agent, such as an organic solvent or an acid, to denature and precipitate proteins, which are then removed by centrifugation. While rapid, this method may result in less clean extracts compared to SPE or LLE.

Experimental Protocol:
  • Sample Preparation: In a microcentrifuge tube, combine 200 µL of whole blood or plasma with the deuterated internal standard (paroxetine-d6).

  • Precipitation: Add 600 µL of a cold (-20°C) precipitating agent, such as acetonitrile (B52724) or acetone, to the sample.[8][9] Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubation (Optional but Recommended): Incubate the mixture at -20°C for at least 60 minutes to enhance protein precipitation.[8]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution (if necessary): Depending on the sensitivity required, the supernatant can be injected directly or evaporated and reconstituted in the mobile phase to concentrate the analyte.

Quantitative Data Summary:
ParameterValueReference
Protein Precipitation Efficiency (Acetonitrile)~99.7%[9]
Lower Limit of Quantification (LLOQ)2.5 ng/mL (in whole blood)[10]
Calibration Range2.5 - 900 ng/mL[10]
Intra-day Accuracy Difference (at 5 ng/mL)24%[10]

Experimental Workflow:

PP_Workflow cluster_prep Sample Preparation cluster_pp Protein Precipitation cluster_analysis Analysis s1 Plasma/Blood Sample (200 µL) s2 Add Paroxetine-d6 (IS) s1->s2 pp1 Add Cold Precipitating Agent (e.g., Acetonitrile) s2->pp1 pp2 Vortex & Centrifuge pp1->pp2 pp3 Collect Supernatant pp2->pp3 a1 Direct Injection or Evaporation/Reconstitution pp3->a1 a2 LC-MS/MS Analysis a1->a2

Protein Precipitation Workflow

LC-MS/MS Analysis

Following sample preparation, the extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Typical LC-MS/MS Conditions:
  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of paroxetine.[3][4][5]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the ionization of paroxetine and its deuterated standard.[3][4][5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

    • MRM Transition for Paroxetine: m/z 330.0 → 70.0[4][5]

    • MRM Transition for Paroxetine-d6: The precursor ion will be shifted by +6 mass units (m/z 336.0), while the product ion may remain the same or be shifted depending on the fragmentation pattern.

Conclusion

The choice of sample preparation technique for paroxetine analysis depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the complexity of the biological matrix. Solid-phase extraction offers the cleanest extracts and highest sensitivity, making it ideal for methods requiring low limits of quantification. Liquid-liquid extraction provides a good balance between cleanliness and ease of use. Protein precipitation is the fastest method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects. In all cases, the use of a deuterated internal standard like paroxetine-d6 is highly recommended to ensure the accuracy and reliability of the quantitative results.

References

utilizing N-Benzyl paroxetine-d6 in drug metabolism and pharmacokinetic (DMPK) studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine (B1678475), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder and various anxiety disorders.[1][2] A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for effective and safe therapeutic use. Paroxetine exhibits non-linear pharmacokinetics, primarily due to the saturation of its primary metabolic pathway mediated by the cytochrome P450 enzyme CYP2D6.[3][4][5] It is also a mechanism-based inhibitor of CYP2D6, which can lead to drug-drug interactions.[1]

Stable isotope-labeled internal standards are indispensable for the accurate and precise quantification of drugs and their metabolites in biological matrices during DMPK studies.[6][7] N-Benzyl paroxetine-d6, a deuterated analog of the N-benzyl derivative of paroxetine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variability and matrix effects.[6][7] This application note provides detailed protocols and data presentation guidelines for the utilization of this compound in DMPK studies of paroxetine. While "trans N-Benzyl Paroxetine-d4" is commercially available, the principles and applications outlined here are directly applicable to the d6 variant.

Applications

This compound is primarily utilized as an internal standard in the following DMPK studies:

  • In Vitro Metabolic Stability Assays: To accurately quantify the depletion of paroxetine over time in liver microsomes or hepatocytes, leading to the determination of intrinsic clearance.

  • In Vivo Pharmacokinetic Studies: For the precise measurement of paroxetine concentrations in plasma, serum, or other biological fluids after administration to animal models or human subjects. This enables the determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

  • Metabolite Identification and Quantification: To aid in the characterization and quantification of metabolites of paroxetine.

  • Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of paroxetine.

  • Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the pharmacokinetics of paroxetine.

Data Presentation

Quantitative data from DMPK studies should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Paroxetine in Healthy Human Subjects

ParameterValueReference
Bioavailability ~50% (saturable first-pass effect)[1]
Time to Peak Plasma Concentration (Tmax) 6-10 hours[1]
Steady-State Achievement 7-14 days[1][3]
Protein Binding 93-95%[1][3]
Elimination Half-Life (t½) ~21 hours (highly variable)[3][5]
Metabolism Primarily hepatic (CYP2D6 mediated)[3][4][5]
Excretion ~64% renal (as metabolites), ~36% fecal[5]

Table 2: Representative Bioanalytical Method Validation Parameters for Paroxetine Quantification using a Deuterated Internal Standard

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)± 8%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Recovery Consistent, precise, and reproducible> 85%

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) of paroxetine.

Materials:

  • Paroxetine

  • This compound (as internal standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Incubation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and paroxetine to the master mix. The final concentration of paroxetine should be low enough (e.g., 1 µM) to be in the linear range of enzyme kinetics.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with this compound to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the ratio of the peak area of paroxetine to the peak area of this compound.

  • Data Analysis: Plot the natural logarithm of the percentage of paroxetine remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of paroxetine after oral administration.

Materials:

  • Paroxetine formulation for oral administration

  • This compound (as internal standard)

  • Sprague-Dawley rats

  • Blood collection tubes (with anticoagulant)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Methodology:

  • Dosing: Administer a single oral dose of paroxetine to a cohort of rats.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of ACN containing this compound to precipitate proteins and serve as the internal standard.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the concentration of paroxetine in the plasma samples using a validated LC-MS/MS method by measuring the peak area ratio of paroxetine to this compound.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics invitro_start Incubation of Paroxetine with HLMs invitro_sample Time-point Sampling invitro_start->invitro_sample invitro_quench Quenching with ACN + this compound invitro_sample->invitro_quench invitro_process Protein Precipitation & Centrifugation invitro_quench->invitro_process invitro_analyze LC-MS/MS Analysis invitro_process->invitro_analyze invitro_data Data Analysis (CLint) invitro_analyze->invitro_data invivo_dose Oral Dosing of Paroxetine to Rats invivo_blood Blood Sampling at Time Points invivo_dose->invivo_blood invivo_plasma Plasma Preparation invivo_blood->invivo_plasma invivo_extract Protein Precipitation with ACN + this compound invivo_plasma->invivo_extract invivo_analyze LC-MS/MS Analysis invivo_extract->invivo_analyze invivo_pk Pharmacokinetic Analysis invivo_analyze->invivo_pk

Caption: Experimental workflows for DMPK studies using this compound.

paroxetine_metabolism Paroxetine Paroxetine Metabolite_M1 Catechol Intermediate Paroxetine->Metabolite_M1 CYP2D6 (Primary) Metabolite_M2 Methylated Metabolite Metabolite_M1->Metabolite_M2 COMT Conjugates Glucuronide and Sulfate Conjugates Metabolite_M1->Conjugates Metabolite_M2->Conjugates Excretion Excretion (Urine and Feces) Conjugates->Excretion

Caption: Simplified metabolic pathway of Paroxetine.

References

Application Note: High-Throughput Screening Assays for Paroxetine Utilizing N-Benzyl paroxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for high-throughput screening (HTS) to identify and characterize inhibitors of the serotonin (B10506) transporter (SERT), with a specific focus on paroxetine (B1678475). Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for treating depression and other mood disorders.[1][2] Its primary mechanism of action is the blockade of SERT, which increases the concentration of serotonin in the synaptic cleft.[1] This application note details two primary HTS methodologies: a fluorescence-based SERT uptake assay for primary screening and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for hit confirmation and quantitative analysis, incorporating N-Benzyl paroxetine-d6 as an internal standard.

Introduction

The serotonin transporter (SERT) is a critical component of serotonergic neurotransmission and a primary target for many antidepressant medications.[1] High-throughput screening assays are essential for the discovery of new chemical entities that modulate SERT activity. The methods described herein are designed for efficiency, reliability, and scalability to 96- and 384-well formats, making them suitable for large-scale screening campaigns.

The primary assay is a homogeneous, fluorescence-based neurotransmitter uptake assay that provides a rapid assessment of a compound's ability to inhibit SERT.[3][4][5] This assay utilizes a fluorescent substrate that is a mimic of biogenic amine neurotransmitters.[4][5] For hit confirmation and more precise quantitative analysis, a robust LC-MS/MS method is described. This secondary assay directly measures the uptake of paroxetine into cells expressing SERT and employs this compound as an internal standard to ensure accuracy and reproducibility.

Part 1: Primary High-Throughput Screening - Fluorescence-Based SERT Uptake Assay

This assay measures the inhibition of a fluorescent substrate uptake into cells overexpressing the human serotonin transporter (hSERT). A proprietary masking dye is often included in commercial kits to reduce background fluorescence from test compounds.[3][5]

Signaling Pathway

SERT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fluorescent Substrate Fluorescent Substrate SERT SERT Fluorescent Substrate->SERT Uptake Paroxetine Paroxetine Paroxetine->SERT Inhibition Fluorescence Signal Fluorescence Signal SERT->Fluorescence Signal Transport

Caption: Inhibition of fluorescent substrate uptake by paroxetine at the serotonin transporter (SERT).

Experimental Workflow

HTS_Workflow Cell_Plating Plate hSERT-expressing cells (e.g., HEK293) in 384-well plates Compound_Addition Add test compounds (including paroxetine controls) Cell_Plating->Compound_Addition Substrate_Addition Add fluorescent substrate and masking dye mixture Compound_Addition->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Fluorescence_Reading Read fluorescence intensity (bottom-read mode) Incubation->Fluorescence_Reading Data_Analysis Calculate % inhibition and Z'-factor Fluorescence_Reading->Data_Analysis

Caption: Workflow for the fluorescence-based SERT uptake assay.

Experimental Protocol

1. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK293) cells stably expressing hSERT in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic).

  • On the day of the assay, harvest cells and resuspend in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Plate cells at an optimized density (e.g., 10,000-20,000 cells/well) in 384-well, black-walled, clear-bottom microplates.

2. Compound Preparation and Addition:

  • Prepare a stock solution of paroxetine (positive control) and test compounds in DMSO.

  • Create a dilution series of paroxetine to generate an IC50 curve (e.g., 10 µM to 0.1 nM).

  • Add test compounds and controls to the cell plates. The final DMSO concentration should be ≤ 0.5%.

3. Assay Procedure:

  • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[5]

  • Add the substrate/dye mixture to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[5]

4. Data Acquisition and Analysis:

  • Measure fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 520 nm emission).[6]

  • Calculate the percentage of inhibition for each compound relative to the positive (paroxetine) and negative (vehicle) controls.

  • Determine the IC50 values for active compounds using a non-linear regression analysis.

  • Assess the quality of the assay by calculating the Z'-factor. A Z'-factor > 0.5 is generally considered acceptable for HTS.[3]

Data Presentation
ParameterValueReference
Cell Line HEK293 expressing hSERT[7]
Plate Format 384-well[3]
Positive Control Paroxetine[6]
Paroxetine IC50 ~1-10 nM[8][9]
Z'-Factor > 0.6[3]
Signal to Background > 5-fold-

Part 2: Hit Confirmation and Quantitative Analysis - LC-MS/MS Based Paroxetine Uptake Assay

This assay provides a highly sensitive and specific method to confirm the inhibitory activity of compounds identified in the primary screen. It directly measures the amount of paroxetine taken up by the cells, with this compound used as an internal standard to correct for variations in sample processing and instrument response.

Experimental Workflow

LCMS_Workflow Cell_Plating Plate hSERT-expressing cells in 96-well plates Compound_Incubation Pre-incubate with hit compounds or vehicle control Cell_Plating->Compound_Incubation Paroxetine_Addition Add a fixed concentration of paroxetine Compound_Incubation->Paroxetine_Addition Incubation_Wash Incubate at 37°C, then wash cells to remove extracellular paroxetine Paroxetine_Addition->Incubation_Wash Cell_Lysis Lyse cells and add This compound (Internal Standard) Incubation_Wash->Cell_Lysis Sample_Prep Protein precipitation and supernatant transfer Cell_Lysis->Sample_Prep LCMS_Analysis Analyze by LC-MS/MS Sample_Prep->LCMS_Analysis Data_Quantification Quantify intracellular paroxetine relative to internal standard LCMS_Analysis->Data_Quantification

Caption: Workflow for the LC-MS/MS based paroxetine uptake assay.

Experimental Protocol

1. Cell Culture and Treatment:

  • Plate hSERT-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Pre-incubate the cells with the hit compounds at various concentrations for 15 minutes at 37°C.

  • Add a fixed concentration of paroxetine (e.g., 50 nM) to each well and incubate for an additional 15 minutes at 37°C.

2. Sample Preparation:

  • Aspirate the medium and wash the cells three times with ice-cold PBS to terminate the uptake and remove extracellular paroxetine.

  • Lyse the cells by adding a lysis buffer (e.g., methanol/water 70:30) containing a known concentration of the internal standard, this compound.

  • Centrifuge the plates to pellet cellular debris.

  • Transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 column with a gradient elution of mobile phases such as acetonitrile (B52724) and water with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[10]

Data Presentation
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Paroxetine 330.1192.1[10][11]
This compound 426.2 (Calculated)Dependent on fragmentation-

Note: The exact m/z values for this compound should be determined experimentally.

4. Data Quantification:

  • Generate a standard curve of paroxetine with a constant concentration of this compound.

  • Calculate the peak area ratio of paroxetine to this compound for each sample.

  • Determine the concentration of intracellular paroxetine from the standard curve.

  • Calculate the percent inhibition of paroxetine uptake for each hit compound.

Conclusion

The combination of a high-throughput fluorescence-based primary screen and a highly specific LC-MS/MS secondary assay provides a robust platform for the discovery and characterization of novel SERT inhibitors. The use of this compound as an internal standard in the secondary assay is critical for achieving the accuracy and precision required for quantitative pharmacological profiling. These detailed protocols offer a comprehensive guide for researchers in the field of drug discovery targeting the serotonin transporter.

References

Application Note: Quantitative Analysis of Paroxetine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paroxetine (B1678475) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions. Accurate and reliable quantification of paroxetine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paroxetine in human plasma. The method utilizes a stable isotope-labeled internal standard, paroxetine-d6, to ensure high accuracy and precision. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, including the construction of a calibration curve and the use of quality control samples.

Experimental Protocol

This protocol outlines the procedure for the quantification of paroxetine in human plasma using LC-MS/MS.

1. Materials and Reagents

2. Instrumentation

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[3]

  • Analytical column: C18 column[1][2][3]

  • Data acquisition and processing software (e.g., Analyst 1.6.2)[1][2]

3. Preparation of Solutions

  • Paroxetine Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of paroxetine hydrochloride in methanol.[1][2]

  • Paroxetine-d6 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of paroxetine-d6 in methanol.[1][2]

  • Working Standard Solutions: Prepare working standard solutions of paroxetine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Working IS Solution (e.g., 50 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

  • Mobile Phase A: 20 mM ammonium formate in water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

4. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Curve Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations over a specified range (e.g., 0.250 to 50.0 ng/mL).[1] A typical calibration curve consists of a blank sample (plasma without analyte or IS), a zero sample (plasma with IS only), and at least six to eight non-zero concentration levels.[4][5]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For example, 0.500 ng/mL (LQC), 20.0 ng/mL (MQC), and 37.5 ng/mL (HQC).[1] The lowest QC can be at the Lower Limit of Quantitation (LLOQ).[1]

5. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the working IS solution.[1][2]

  • Vortex mix for 10 seconds.

  • Add 1 mL of ethyl acetate.[1][2]

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase composition.[1][2]

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis

  • LC Conditions:

    • Column: C18, e.g., 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: 20 mM Ammonium Formate in Water[1][2]

    • Mobile Phase B: Acetonitrile[1][2]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Paroxetine: 330.2 → 192.0 m/z[1]

      • Paroxetine-d6: 336.2 → 198.2 m/z[1]

    • Optimize instrument parameters such as declustering potential, collision energy, and source temperature.[1]

7. Data Analysis and Calibration Curve Construction

  • Integrate the peak areas for both paroxetine and the paroxetine-d6 internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each standard and QC sample.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to determine the best fit.

  • The regression equation (y = mx + c) is then used to calculate the concentration of paroxetine in the QC and unknown samples.

8. Acceptance Criteria for Calibration Curve

According to FDA guidelines for bioanalytical method validation, the following criteria should be met for the calibration curve:

  • The correlation coefficient (r²) should be ≥ 0.99.[6]

  • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).[4]

  • The calibration curve must include a blank, a zero standard, and at least six non-zero standards.[4][5]

Data Presentation

The quantitative data for the calibration curve and quality control samples should be summarized in tables for clear interpretation and assessment of the method's performance.

Table 1: Paroxetine Calibration Curve Standards

Standard LevelNominal Concentration (ng/mL)
STD 10.250 (LLOQ)
STD 20.450
STD 30.750
STD 42.00
STD 56.00
STD 618.0
STD 740.0
STD 850.0 (ULOQ)
LLOQ: Lower Limit of Quantitation, ULOQ: Upper Limit of Quantitation[1]

Table 2: Quality Control Sample Concentrations

QC LevelNominal Concentration (ng/mL)
LLOQ QC0.250
Low QC (LQC)0.500
Medium QC (MQC)20.0
High QC (HQC)37.5
[1]
Table 3: Inter-assay Precision and Accuracy
QC LevelConcentration (ng/mL)nMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ QC0.250180.2624.9012.6
LQC0.500180.5061.2511.5
MQC20.01819.8-0.9843.97
HQC37.51837.50.084.52
Data adapted from a published study for illustrative purposes.[1][2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of paroxetine in human plasma.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Stock_Solutions Prepare Stock Solutions (Paroxetine & Paroxetine-d6) Working_Standards Prepare Working Standards Stock_Solutions->Working_Standards Calibration_Standards Spike Plasma for Calibration Standards Working_Standards->Calibration_Standards QC_Samples Spike Plasma for QC Samples Working_Standards->QC_Samples Spike_IS Spike IS into Plasma Samples Calibration_Standards->Spike_IS QC_Samples->Spike_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike_IS->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratios Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Experimental workflow for paroxetine quantification.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of paroxetine in human plasma. The use of a deuterated internal standard, paroxetine-d6, ensures the accuracy and precision of the results. The detailed protocol for calibration curve construction and the defined acceptance criteria, in line with regulatory guidelines, make this method suitable for a wide range of applications in clinical and research settings.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in LC-MS/MS with N-Benzyl Paroxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Benzyl paroxetine-d6 as an internal standard to combat ion suppression in LC-MS/MS analysis of paroxetine (B1678475).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my LC-MS/MS results for paroxetine?

A1: Ion suppression is a matrix effect phenomenon where the ionization efficiency of the target analyte, in this case, paroxetine, is reduced by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can result in an underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility of the analytical method.[3][4][5] Essentially, even if paroxetine is present in the sample, its signal may be diminished or completely lost due to interference from other molecules in the sample.[5]

Q2: How does using this compound help to overcome ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to paroxetine, it co-elutes chromatographically and experiences the same degree of ion suppression in the mass spectrometer's ion source.[6][7] By calculating the ratio of the paroxetine signal to the this compound signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[2][5]

Q3: My analyte signal for paroxetine is low even when using this compound. What are the possible causes?

A3: While this compound is an excellent tool, several factors can still lead to a low analyte signal:

  • Chromatographic Separation: Even a slight difference in retention time between paroxetine and this compound can expose them to different matrix components, causing differential ion suppression.[6][8][9]

  • High Concentration of Co-eluting Matrix Components: Extremely high concentrations of interfering compounds can disproportionately suppress the ionization of both the analyte and the internal standard.[6]

  • Sub-optimal Sample Preparation: Inefficient sample cleanup can lead to a high load of matrix components entering the LC-MS/MS system.[2][10]

  • Instrumental Issues: Problems with the LC system, mass spectrometer, or electrospray source can also result in a low signal.

Q4: What are the best practices for sample preparation to minimize ion suppression when analyzing paroxetine?

A4: More rigorous sample preparation techniques are highly effective at reducing matrix effects.[2] Consider the following methods:

  • Solid-Phase Extraction (SPE): This technique is very effective at removing interfering matrix components and providing a cleaner sample extract compared to simpler methods.[2][11]

  • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts than protein precipitation and is a good alternative to SPE.[12]

  • Protein Precipitation (PPT): While a simpler technique, it is generally less effective at removing matrix components and may not be suitable for high-sensitivity assays where ion suppression is a significant concern.[12]

Troubleshooting Guides

Problem: Significant variability in paroxetine quantification across different samples, despite using this compound.

Possible Cause: Inconsistent matrix effects between samples that are not being fully compensated for by the internal standard.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high result variability.

Solutions:

  • Verify Co-elution: Overlay the chromatograms of paroxetine and this compound. They should perfectly co-elute. If a slight separation is observed, optimize your chromatographic method.[6]

  • Assess Matrix Effect: Conduct a matrix effect experiment to quantify the extent of ion suppression.

  • Optimize Chromatography: Adjust the mobile phase gradient or change the stationary phase to shift the elution of paroxetine and its internal standard to a region with less ion suppression.[2][4]

  • Improve Sample Preparation: Implement a more rigorous sample preparation method, such as SPE or LLE, to remove more of the interfering matrix components.[2]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect

Objective: To quantitatively assess the degree of ion suppression or enhancement for paroxetine in a given matrix.[13]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike paroxetine and this compound into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix. Spike paroxetine and this compound into the extracted matrix residue just before the final reconstitution step.

    • Set C (Pre-Extraction Spike): Spike paroxetine and this compound into the blank matrix before starting the extraction procedure.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Factor of 100% indicates no matrix effect. A value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.[13]

Protocol 2: Post-Column Infusion Experiment

Objective: To identify regions in the chromatogram where ion suppression occurs.[14]

Methodology:

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phases for the paroxetine assay.

    • Using a T-connector, infuse a standard solution of paroxetine at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Establish a Stable Baseline: This continuous infusion will generate a stable baseline signal for paroxetine.

  • Inject Blank Matrix Extract: Once a stable baseline is achieved, inject a blank matrix extract (prepared using the same procedure as your study samples, but without the analyte or internal standard).

  • Monitor Signal: Any drop in the stable baseline signal indicates a region of ion suppression.

Visualization of Post-Column Infusion Setup:

G cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump injector Injector lc_pump->injector column Analytical Column injector->column tee T-Connector column->tee syringe_pump Syringe Pump (Paroxetine Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for post-column infusion.

Data Presentation

Table 1: Impact of Ion Suppression on Paroxetine Signal and Correction with this compound

Sample TypeParoxetine Peak AreaThis compound Peak AreaParoxetine/IS RatioCalculated Concentration (ng/mL)Accuracy (%)
Neat Solution1,250,0001,300,0000.9610.0 (Nominal)100
Plasma Extract650,000670,0000.9710.1101
Urine Extract310,000325,0000.959.999

This table illustrates how the peak areas of both paroxetine and its deuterated internal standard are suppressed in biological matrices. However, the ratio of their peak areas remains consistent, allowing for accurate quantification.

Table 2: Matrix Effect Assessment Data

Concentration LevelMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spike)Matrix Factor (%)
Low QC (1 ng/mL)120,00068,00056.7
Mid QC (10 ng/mL)1,250,000710,00056.8
High QC (50 ng/mL)6,300,0003,500,00055.6

This table demonstrates a consistent ion suppression of approximately 44% across the calibration range in this hypothetical example.

Mechanism of Ion Suppression

Ion suppression in electrospray ionization (ESI) occurs due to competition for ionization efficiency in the ESI source.

G cluster_esi Electrospray Ionization Source droplet Charged Droplet (Analyte + Matrix) analyte_ion Paroxetine Ion (Gas Phase) droplet->analyte_ion Analyte Ionization matrix_ion Matrix Ion (Gas Phase) droplet->matrix_ion Matrix Ionization competition Competition for Charge and Surface Access suppression Reduced Analyte Ion Formation competition->suppression

Caption: Mechanism of ion suppression in ESI.

References

addressing variability in N-Benzyl paroxetine-d6 internal standard response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing variability in N-Benzyl paroxetine-d6 internal standard (IS) response. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of an this compound internal standard?

This compound is a deuterium-labeled analog of N-Benzyl paroxetine (B1678475).[1] It is commonly used as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of paroxetine or its related compounds in biological samples.[1] An IS is a known amount of a compound added to samples to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of the results.[2][3]

Q2: Why is my this compound internal standard response showing high variability across a single analytical run?

High variability in the internal standard response can stem from several sources. The most common causes include inconsistent sample preparation, matrix effects leading to ion suppression or enhancement, and instrument-related issues such as signal drift.[4] It is crucial to monitor the IS response closely, as significant variation can compromise the accuracy of the quantitative data.[2][5]

Q3: What are matrix effects and how do they affect the internal standard response?

Matrix effects occur when components within the sample matrix (e.g., salts, phospholipids (B1166683) in plasma) co-elute with the analyte and internal standard, interfering with the ionization process in the mass spectrometer's ion source.[6][7] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and variable IS response.[6][7] Even stable isotope-labeled internal standards like this compound can be affected if the interference is significant.[8]

Q4: Can the internal standard itself be a source of variability?

Yes. An excessively high concentration of the deuterated internal standard can lead to self-suppression and interfere with the analyte's ionization.[8] Additionally, impurities in the IS solution or degradation over time can also contribute to inconsistent responses.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of this compound internal standard variability.

Issue 1: Inconsistent IS Response Across an Analytical Batch

Symptoms:

  • The peak area of the this compound internal standard varies significantly between calibration standards, quality controls (QCs), and unknown samples.

  • The coefficient of variation (%CV) for the IS response is higher than the acceptable limit defined in your standard operating procedure (SOP).

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Verify Pipetting Accuracy: Ensure all pipettes are calibrated. Review the technique for adding the IS to each sample to ensure consistency.[4] Ensure Thorough Mixing: Vortex each sample adequately after adding the IS to ensure it is homogenously distributed within the matrix.[4]
Matrix Effects Perform a Matrix Effect Assessment: Use the post-extraction spike experiment detailed in the protocols section to quantify the degree of ion suppression or enhancement.[7][8] Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6] Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but be mindful of the analyte's limit of detection.[8][9]
Instrument Performance Check for Contamination: Clean the ion source of the mass spectrometer. Contamination can lead to erratic signal.[10] Monitor System Pressure: Changes in vacuum pressure can cause shifts in signal intensity.[10] Evaluate for Signal Drift: Inject a series of standards at the beginning and end of the run to assess for a gradual change in instrument response over time.[11][12]
Issue 2: IS Response Drifts Upward or Downward Over the Course of a Run

Symptoms:

  • A clear trend of the internal standard peak area consistently increasing or decreasing from the first to the last injection.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Instrument Signal Drift Allow for System Equilibration: Ensure the LC-MS system is sufficiently equilibrated before starting the analytical run. Clean the Ion Source: A common cause of signal drift is the gradual accumulation of contaminants on the ion source optics.[11] Check for LC Pump Issues: Inconsistent mobile phase delivery can cause changes in ionization efficiency over time.
Column Temperature Fluctuation Verify Column Oven Stability: Ensure the column oven is maintaining a consistent temperature throughout the run.
Concentration-Dependent Drift In some cases, signal drift can be dependent on the concentration of the analyte or IS.[12] This is a complex issue that may require advanced calibration strategies.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative measurement of ion suppression or enhancement.

Objective: To determine if components in the sample matrix are affecting the this compound response.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound internal standard into the final reconstitution solvent at the concentration used in your assay.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final evaporation step, spike the this compound into the reconstitution solvent before adding it to the extracted matrix residue.[8]

    • Set C (Pre-Extraction Spike): (Optional, for recovery assessment) Spike the this compound into the blank matrix before starting the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • Matrix Factor (MF) = (Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)

  • Interpret the Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression is occurring.

    • MF > 1: Ion enhancement is occurring.

Visual Guides

Troubleshooting_Workflow start Observe IS Variability (High %CV or Drift) prep_check prep_check start->prep_check matrix_check matrix_check start->matrix_check instrument_check instrument_check start->instrument_check end_node IS Response Stabilized Method is Robust prep_solutions prep_solutions prep_check->prep_solutions Errors Found matrix_solutions matrix_solutions matrix_check->matrix_solutions MF ≠ 1 instrument_solutions instrument_solutions instrument_check->instrument_solutions Drift/Instability Detected prep_solutions->end_node matrix_solutions->end_node instrument_solutions->end_node

Matrix_Effect_Logic cluster_cause Potential Cause cluster_mechanism Mechanism cluster_effect Observed Effect cause Co-eluting Matrix Components (e.g., Phospholipids, Salts) mechanism Competition for Ionization in ESI Source cause->mechanism suppression Ion Suppression (Signal Decrease) mechanism->suppression enhancement Ion Enhancement (Signal Increase) mechanism->enhancement outcome Variable IS Response Inaccurate Quantification suppression->outcome enhancement->outcome

References

troubleshooting poor recovery of N-Benzyl paroxetine-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to the poor recovery of N-Benzyl paroxetine-d6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor recovery of this compound?

Poor recovery of deuterated internal standards like this compound can typically be attributed to three main areas:

  • Extraction Inefficiency: The internal standard may not be effectively extracted from the sample matrix. This can be due to suboptimal pH, incorrect solvent choice, or issues with the solid-phase extraction (SPE) sorbent.[1][2]

  • Matrix Effects: Components within the biological matrix (e.g., proteins, lipids, salts) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1][3][4]

  • Instrumental Problems: Issues with the analytical instrument itself, such as leaks, blockages, or a contaminated ion source, can result in inconsistent and low internal standard response.[1]

Q2: How can I determine if the issue is with extraction inefficiency or matrix effects?

A post-extraction spike experiment is a reliable method to differentiate between these two problems.[1] This involves preparing three sets of samples:

  • Set A (Pre-extraction spike): A blank matrix sample is spiked with this compound before the extraction process.

  • Set B (Post-extraction spike): A blank matrix sample is extracted first, and the resulting extract is then spiked with this compound.

  • Standard Solution: A solution of this compound is prepared in a clean solvent at the same concentration as the spiked samples.

By comparing the peak areas of the internal standard in these samples, you can calculate the recovery and matrix effect.

Q3: My internal standard recovery is inconsistent across different samples in the same batch. What is the likely cause?

Inconsistent recovery across a batch often points to variability in the sample preparation process, especially with manual extraction methods.[1] It is crucial to ensure that each sample is treated identically throughout the extraction procedure. Inconsistent volumes, mixing times, or pH adjustments can lead to significant variations in recovery.

Q4: Can the physicochemical properties of this compound affect its recovery?

Yes, understanding the physicochemical properties of this compound is crucial for developing a robust extraction method. Key parameters include:

  • pKa: The pKa value determines the ionization state of the molecule at a given pH. For efficient extraction, the pH of the sample should be adjusted to ensure the analyte is in a neutral, non-ionized state, which increases its affinity for organic solvents in liquid-liquid extraction (LLE) and for non-polar sorbents in solid-phase extraction (SPE). Paroxetine (B1678475) has a pKa of 9.8. The N-benzyl group will slightly alter this, but it will remain a basic compound.

  • LogP/LogD: The LogP (octanol-water partition coefficient) and LogD (distribution coefficient at a specific pH) indicate the hydrophobicity of the compound. A higher LogP/LogD suggests a greater affinity for non-polar (organic) phases. This information is vital for selecting the appropriate extraction solvent or SPE sorbent.[2]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound during SPE, consider the following troubleshooting steps:

  • Sorbent Selection: Ensure the chosen sorbent is appropriate for the physicochemical properties of this compound. Given its structure, a mixed-mode sorbent with both reversed-phase and cation-exchange properties could be effective.[2]

  • pH Optimization: Adjust the pH of the sample and wash solutions. To retain this compound on a reversed-phase sorbent, the pH should be adjusted to suppress its ionization (pH > pKa). For a cation-exchange sorbent, the pH should be adjusted to ensure it is ionized (pH < pKa).[2]

  • Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the internal standard.[1] Test different solvent compositions and volumes.

  • Elution Step: Use a strong elution solvent to ensure complete desorption of this compound from the sorbent. This may involve using a higher percentage of organic solvent or adjusting the pH to neutralize the analyte for elution from an ion-exchange sorbent.[1][5]

  • Flow Rate: A slower flow rate during sample loading and elution can improve recovery by allowing more time for interaction between the analyte and the sorbent.[2] Including a "soak" step, where the solvent remains in the sorbent bed for a short period, can also enhance recovery.[2]

Low Recovery in Liquid-Liquid Extraction (LLE)

For issues with low recovery of this compound in LLE, consider these points:

  • pH Adjustment: The pH of the aqueous sample is critical. For a basic compound like this compound, the pH should be adjusted to at least 2 units above its pKa to ensure it is in its neutral form, maximizing its partitioning into the organic solvent.[6] For paroxetine, extraction is often performed at a pH of 10 or higher.[6][7]

  • Solvent Selection: The choice of organic solvent is crucial. The solvent should be immiscible with water and have a high affinity for this compound. A common approach for paroxetine is to use a mixture of ethyl acetate (B1210297) and hexane.[8] Other solvents like chloroform (B151607) have also been used.[6]

  • Phase Separation and Emulsions: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery.[9] To break emulsions, you can try adding salt (salting out), centrifugation, or gentle swirling instead of vigorous shaking.[9]

  • Extraction Volume and Repetitions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.

Low Recovery due to Protein Precipitation (PPT) Issues

When using protein precipitation, poor recovery of this compound can occur due to:

  • Analyte Co-precipitation: The internal standard may get trapped within the precipitated protein pellet. Ensure thorough vortexing and centrifugation to achieve a clean separation of the supernatant from the protein pellet.

  • Incomplete Precipitation: If proteins are not completely precipitated, they can interfere with subsequent analysis. A common precipitating agent is acetonitrile, typically used in a 3:1 ratio with the plasma sample.[10][11]

  • Supernatant Transfer: Carefully transfer the supernatant without disturbing the protein pellet. Any carryover of precipitated protein can cause issues in the analytical column.

Quantitative Data Summary

The following table summarizes typical recovery percentages for paroxetine from biological matrices using different extraction methods, which can serve as a benchmark for this compound.

Extraction MethodMatrixAnalyteInternal StandardAverage Recovery (%)Reference
Solid-Phase ExtractionHuman PlasmaParoxetineFluoxetine69.2[12]
Solid-Phase ExtractionHuman PlasmaFluoxetine-74.4[12]
Liquid-Liquid ExtractionHuman PlasmaParoxetineFluoxetine78.7[8]
Liquid-Liquid ExtractionHuman PlasmaFluoxetine-87.3[8]
Liquid-Liquid ExtractionUrineParoxetine-70.0 ± 4.0[6]
Liquid-Liquid ExtractionBlood PlasmaParoxetine-26.0 ± 3.0[6]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Differentiate Matrix Effects from Extraction Inefficiency[1]
  • Prepare Three Sample Sets:

    • Set A (Pre-extraction spike): Spike a 500 µL aliquot of blank plasma with a known concentration of this compound.

    • Set B (Post-extraction spike): Extract a 500 µL aliquot of blank plasma using your established protocol. Spike the final extract with the same known concentration of this compound.

    • Standard Solution: Prepare a standard solution of this compound in the final reconstitution solvent at the same concentration as the spiked samples.

  • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Standard Solution) * 100

    • Interpretation: A recovery of <100% indicates extraction inefficiency. A matrix effect of <100% indicates ion suppression, while >100% indicates ion enhancement.[3]

Protocol 2: Optimized Liquid-Liquid Extraction for Paroxetine[6][8]
  • Sample Preparation: To 0.5 mL of plasma sample, add 100 µL of 0.1 M sodium hydroxide (B78521) to adjust the pH to approximately 10.[6][8]

  • Internal Standard Addition: Add the working solution of this compound.

  • Extraction: Add 3 mL of an ethyl acetate/hexane (50/50, v/v) mixture.[8]

  • Mixing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Poor Recovery of This compound check_recovery Consistent or Inconsistent Recovery? start->check_recovery inconsistent Inconsistent Recovery check_recovery->inconsistent Inconsistent consistent Consistent Low Recovery check_recovery->consistent Consistent troubleshoot_variability Review Sample Prep for Variability: - Pipetting - Timing - pH Adjustment inconsistent->troubleshoot_variability post_extraction_spike Perform Post-Extraction Spike Experiment consistent->post_extraction_spike troubleshoot_variability->post_extraction_spike analyze_results Analyze Results: - Calculate Recovery - Calculate Matrix Effect post_extraction_spike->analyze_results low_recovery Low Recovery (<85%) analyze_results->low_recovery Recovery Issue matrix_effect Significant Matrix Effect (Suppression or Enhancement) analyze_results->matrix_effect Matrix Effect Issue optimize_extraction Optimize Extraction Protocol: - pH - Solvent/Sorbent - Wash/Elution Steps low_recovery->optimize_extraction mitigate_matrix Mitigate Matrix Effects: - Improve Sample Cleanup - Modify Chromatography - Dilute Sample matrix_effect->mitigate_matrix end Acceptable Recovery optimize_extraction->end mitigate_matrix->end

Caption: Troubleshooting workflow for poor this compound recovery.

LLE_Optimization start Low Recovery in LLE ph_check Is Sample pH > pKa + 2? start->ph_check adjust_ph Adjust pH to > 10 (e.g., with 0.1M NaOH) ph_check->adjust_ph No solvent_check Is Extraction Solvent Optimal? ph_check->solvent_check Yes adjust_ph->ph_check test_solvents Test Alternative Solvents: - Ethyl Acetate/Hexane - MTBE - Chloroform solvent_check->test_solvents No emulsion_check Is Emulsion Forming? solvent_check->emulsion_check Yes test_solvents->solvent_check break_emulsion Break Emulsion: - Centrifuge at higher speed - Add Salt (Salting Out) - Gentle Swirling emulsion_check->break_emulsion Yes re_extract Perform Multiple Extractions with Smaller Volumes emulsion_check->re_extract No break_emulsion->emulsion_check SPE_Optimization start Low Recovery in SPE sorbent_check Is Sorbent Appropriate? start->sorbent_check select_sorbent Select Sorbent based on Analyte: - Reversed-Phase (C18, Polymer) - Ion-Exchange (Cation) - Mixed-Mode sorbent_check->select_sorbent No ph_optimization Optimize pH for Retention: - RP: pH > pKa (Neutral) - Cation-Ex: pH < pKa (Charged) sorbent_check->ph_optimization Yes select_sorbent->sorbent_check wash_step Optimize Wash Step: - Use weakest solvent possible to remove interferences ph_optimization->wash_step elution_step Optimize Elution Step: - Increase organic strength - Adjust pH for elution wash_step->elution_step flow_rate Optimize Flow Rate: - Slow loading/elution - Consider 'soak' step elution_step->flow_rate

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for N-Benzyl Paroxetine-d6 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of N-Benzyl paroxetine-d6.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: For this compound, the protonated molecule [M+H]⁺ is the expected precursor ion. Based on the structure and common fragmentation patterns of similar molecules, the primary product ions result from the cleavage of the benzyl (B1604629) group and other characteristic fragments. While specific values should be empirically determined, a common transition for paroxetine-d6 is m/z 336.2 → 198.2[1][2]. For this compound, you would expect a mass shift corresponding to the benzyl group.

Q2: Why am I observing a chromatographic shift between N-Benzyl paroxetine (B1678475) and its d6 labeled internal standard?

A2: This is a known phenomenon called the "deuterium isotope effect." The substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties, affecting the molecule's interaction with the stationary phase of the LC column. This often results in the deuterated compound eluting slightly earlier. While often minimal, this can impact quantification if the peaks do not co-elute sufficiently.[3]

Q3: How can I minimize the chromatographic shift between my analyte and this compound?

A3: To minimize the impact of the isotopic shift, you can:

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature can sometimes reduce the separation between the analyte and its deuterated internal standard.[3]

  • Use a Labeled Standard with Fewer Deuterium Atoms: If the shift is problematic, consider an internal standard with fewer deuterium atoms, as long as it provides a sufficient mass difference from the analyte.[3]

  • Consider ¹³C or ¹⁵N Labeled Standards: If a significant chromatographic shift persists, using stable isotope-labeled standards with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts.[3]

Q4: My this compound internal standard signal is weak or inconsistent. What are the potential causes?

A4: Several factors can contribute to a weak or inconsistent internal standard signal:

  • Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized for this compound. A systematic optimization of the spray voltage, nebulizer gas, drying gas flow, and temperature is crucial.[3]

  • In-source Fragmentation: If the cone voltage (or declustering potential) is too high, the precursor ion can fragment in the source, reducing the intensity of the intended precursor.[3]

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the internal standard. Ensure your sample preparation method effectively removes interferences.

  • Incorrect Concentration: Verify the concentration of your internal standard working solution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Low Signal for this compound Incorrect MRM transition settings.Verify the precursor and product ion m/z values. Infuse a standard solution directly into the mass spectrometer to confirm the transitions.
Suboptimal source conditions.Systematically optimize ESI source parameters, including spray voltage, gas flows, and temperatures, to maximize the signal for the deuterated analyte.[3]
In-source fragmentation.Gradually decrease the cone voltage/declustering potential and monitor the precursor ion abundance.[3]
Poor Peak Shape for this compound Co-eluting interferences.Improve chromatographic separation by modifying the gradient or mobile phase. Ensure the sample preparation is adequate.[3]
Suboptimal source parameters affecting ionization efficiency.Re-optimize ESI source conditions.[3]
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phase and flush the LC system. Check for leaks in the system.[4]
Dirty ion source.Clean the ion source components according to the manufacturer's recommendations.[4]
Inconsistent Retention Time Inadequate column equilibration.Ensure the column is properly equilibrated before each injection.
Fluctuations in mobile phase composition.Check the solvent delivery system and ensure proper mixing of the mobile phase.
Column degradation.Replace the analytical column if it has been used extensively.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters by Direct Infusion

This protocol describes the optimization of MS parameters for this compound by direct infusion of a standard solution.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • Syringe pump

  • Mass spectrometer with an ESI source

Procedure:

  • Prepare the Standard Solution: Prepare a working standard solution of this compound.

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize Source Parameters:

    • Spray Voltage: While infusing, gradually increase the spray voltage until a stable and optimal signal is achieved.

    • Gas Flow Rates (Nebulizer and Drying Gas): Sequentially optimize the nebulizer and drying gas flow rates to maximize signal intensity.

    • Drying Gas Temperature: Adjust the drying gas temperature to find the optimal setting for desolvation.

  • Optimize Compound Parameters:

    • Precursor Ion Identification: In full scan mode, identify the m/z of the protonated this compound precursor ion.

    • Product Ion Identification: Switch to product ion scan mode. Select the precursor ion and ramp the collision energy (e.g., from 10 to 50 eV) to identify the most abundant and stable product ions.

    • Collision Energy Optimization: For each selected MRM transition, perform multiple infusions while varying the collision energy to find the value that yields the highest product ion intensity.

    • Declustering Potential (DP) / Cone Voltage Optimization: Ramp the DP or cone voltage to maximize the precursor ion signal while minimizing in-source fragmentation.[3]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for extracting N-Benzyl paroxetine from a plasma sample.

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • Extraction solvent (e.g., ethyl acetate/hexane mixture, 50/50 v/v)[5][6]

  • 0.1 M Sodium Hydroxide[5]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 0.5 mL of the plasma sample into a microcentrifuge tube.[5]

  • Add Base: Add 100 µL of 0.1 M sodium hydroxide.[5]

  • Add Internal Standard: Add a known amount of this compound internal standard working solution.

  • Add Extraction Solvent: Add an appropriate volume of the extraction solvent.

  • Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing.[5]

  • Centrifuge: Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer Supernatant: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate and Reconstitute: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

Data Presentation

Table 1: Suggested Starting Mass Spectrometry Parameters for this compound

Note: These are suggested starting points and must be optimized for your specific instrument and experimental conditions.

Parameter Suggested Value Reference
Ionization Mode ESI Positive[5][6]
Precursor Ion (Q1) [M+H]⁺ of this compound-
Product Ion (Q3) Empirically determined-
MRM Transition (Paroxetine-d6) 336.2 → 198.2 m/z[1][2]
Spray Voltage 2000 - 5500 V[1][6]
Nebulizer Gas 60 (arbitrary units)[1][2]
Heater/Drying Gas 65 (arbitrary units)[1][2]
Curtain Gas 30 (arbitrary units)[1][2]
Source Temperature 600 °C[1][2]
Declustering Potential 75 V[1]
Collision Energy 30 V[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add N-Benzyl Paroxetine-d6 (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evap Evaporate & Reconstitute extraction->evap lc LC Separation evap->lc Inject Sample ms Mass Spectrometry (MRM Detection) lc->ms integration Peak Integration ms->integration quant Quantification integration->quant result result quant->result Final Result

Caption: A typical experimental workflow for the quantification of N-Benzyl paroxetine.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_sample Sample & System Issues start Problem: No/Low Signal check_mrm Verify MRM Transitions start->check_mrm check_infusion Direct Infusion of Standard check_mrm->check_infusion If transitions are correct opt_source Optimize Source Parameters check_infusion->opt_source If signal is low on infusion check_sample_prep Review Sample Preparation check_infusion->check_sample_prep If signal is good on infusion opt_compound Optimize Compound Parameters (CE, DP) opt_source->opt_compound solution Solution: Improved Signal opt_compound->solution check_system Check LC-MS System check_sample_prep->check_system check_system->solution

Caption: A logical troubleshooting workflow for addressing low signal issues.

References

stability testing of N-Benzyl paroxetine-d6 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with N-Benzyl paroxetine-d6 as an internal standard in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected storage and handling conditions for this compound in biological matrices?

A1: Based on data for paroxetine (B1678475) and its deuterated analogs, this compound is expected to be stable under typical bioanalytical laboratory conditions. For optimal stability, plasma and blood samples should be stored at -20°C or -80°C for long-term storage.[1][2] Paroxetine has demonstrated stability in human plasma for at least 541 days when stored at -25°C or -80°C.[2]

Q2: My this compound signal is showing high variability or decreasing over an analytical run. What are the potential causes?

A2: This can be due to several factors:

  • Instability in the autosampler: While paroxetine is generally stable, prolonged exposure to room temperature in the autosampler can lead to degradation. Paroxetine has been shown to be stable for up to 23.76 hours at room temperature in thawed plasma.[2]

  • Adsorption to labware: Ensure that all vials and plates are made of low-binding material.

  • Matrix effects: Ion suppression or enhancement from the biological matrix can affect the signal. A thorough evaluation of matrix effects is recommended during method validation.

  • Inconsistent extraction recovery: The efficiency of the extraction process can impact the final signal.

Q3: I am observing a chromatographic shift between the analyte (N-Benzyl paroxetine) and the internal standard (this compound). Why is this happening?

A3: This is a known phenomenon called the "isotope effect." The substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties, causing the deuterated compound to elute slightly earlier in reversed-phase chromatography. While usually minor, this can be problematic if it leads to differential matrix effects.

Q4: What are the key considerations for method validation when using this compound as an internal standard?

A4: A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. Key experiments include:

  • Stability: Freeze-thaw, bench-top (short-term), and long-term stability assessments.

  • Matrix Effect: Evaluation of ion suppression or enhancement from at least six different sources of the biological matrix.

  • Recovery: Assessment of the extraction efficiency.

  • Selectivity and Specificity: Ensuring no interference from endogenous components of the matrix.

  • Linearity, Accuracy, and Precision: Demonstrating the method's performance over the intended calibration range.

Troubleshooting Guides

Issue 1: Poor Peak Shape for this compound
Symptom Potential Cause Troubleshooting Step
Peak frontingInjection of the sample in a solvent stronger than the mobile phase.Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase.
Peak tailingSecondary interactions with the analytical column; column contamination.Use a column with end-capping. Flush the column with a strong solvent to remove potential contaminants.
Split peaksColumn void or blockage.Replace the column. Check for blockages in the LC system.
Issue 2: Inconsistent Internal Standard Area
Symptom Potential Cause Troubleshooting Step
Drifting IS area across a batchInconsistent sample preparation or extraction.Ensure consistent and precise pipetting of the internal standard solution. Automate the liquid handling steps if possible.
Abrupt changes in IS areaAir bubbles in the autosampler syringe; instrument contamination.Purge the autosampler syringe. Clean the ion source of the mass spectrometer.
Low IS area in all samplesIncorrect concentration of the internal standard working solution.Prepare a fresh working solution and re-analyze. Verify the concentration of the stock solution.

Stability Data Summary

The following tables summarize the stability of paroxetine and paroxetine-d6 in human plasma based on available literature. This data can be used as a guide for establishing stability protocols for this compound.

Table 1: Freeze-Thaw Stability of Paroxetine in Human Plasma

Number of CyclesStorage TemperatureAnalyte Concentration% Change from BaselineReference
5-25°C / -80°CQC Low, QC HighNo significant effect[2]

Table 2: Short-Term (Bench-Top) Stability of Paroxetine in Human Plasma

Storage DurationStorage TemperatureAnalyte Concentration% Change from BaselineReference
Up to 23.76 hoursRoom TemperatureQC Low, QC HighNo significant effect[2]

Table 3: Long-Term Stability of Paroxetine in Human Plasma

Storage DurationStorage TemperatureAnalyte Concentration% Change from BaselineReference
541 days-25°C / -80°CQC Low, QC HighNo significant effect[2]
6 years-20°C190 ng/mLStable[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Paroxetine from Human Plasma

This protocol is adapted from a validated method for the analysis of paroxetine in human plasma.[3]

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution.

    • Vortex for 10 seconds.

    • Add 50 µL of 0.1 M NaOH and vortex for 10 seconds.

  • Extraction:

    • Add 600 µL of a mixture of ethyl acetate/hexane (50/50, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 6000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma 100 µL Plasma is Add 25 µL N-Benzyl paroxetine-d6 plasma->is base Add 50 µL 0.1 M NaOH is->base solvent Add 600 µL Ethyl Acetate/Hexane base->solvent vortex1 Vortex 2 min solvent->vortex1 centrifuge Centrifuge 5 min vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_solutions Potential Solutions start Inconsistent N-Benzyl paroxetine-d6 Signal check_drift Signal Drifting? start->check_drift check_sudden_change Sudden Signal Change? start->check_sudden_change check_low_signal Consistently Low Signal? start->check_low_signal solution_prep Review Sample Prep - Check Pipetting - Automate Handling check_drift->solution_prep Yes solution_instrument Instrument Check - Purge Syringe - Clean Ion Source check_sudden_change->solution_instrument Yes solution_is Prepare Fresh IS - Verify Stock Concentration check_low_signal->solution_is Yes

Caption: Troubleshooting Logic for Inconsistent Internal Standard Signal.

References

resolving co-eluting peaks with N-Benzyl paroxetine-d6 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic issues related to the analysis of paroxetine (B1678475) using a deuterated internal standard. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals.

A Note on the Internal Standard: The query specified "N-Benzyl paroxetine-d6." Typically, paroxetine-d4 or paroxetine-d6 are used as internal standards. This guide will address the common issue of co-elution between paroxetine and its deuterated internal standard, with the principles being broadly applicable.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide addresses specific issues you may encounter during the chromatographic analysis of paroxetine with its deuterated internal standard.

Question: Why are my paroxetine and deuterated internal standard (IS) peaks showing a chromatographic shift instead of co-eluting?

Answer: A slight separation between the analyte and its deuterated internal standard is a known phenomenon sometimes referred to as the "isotope effect." However, significant shifts can compromise analytical accuracy. The primary goal is to achieve consistent and minimal separation so that both compounds experience similar matrix effects.

Potential Causes & Solutions:

  • Mobile Phase Composition: The organic modifier and buffer composition can influence the interaction of the analyte and IS with the stationary phase.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter retention times.

  • Gradient Slope: In gradient elution, a shallow gradient may resolve the analyte and IS, while a steeper gradient might merge the peaks.

A systematic approach is the most effective way to troubleshoot this issue. The following workflow can help identify and resolve the problem.

G Troubleshooting Workflow for Chromatographic Shift cluster_problem Problem Identification cluster_investigation Investigation cluster_optimization Optimization cluster_verification Verification start Observe Peak Shift Between Analyte and IS confirm Confirm Shift Magnitude (Overlay Chromatograms) start->confirm check_method Review Method Parameters: Mobile Phase, Temperature, Gradient confirm->check_method opt_mp Adjust Mobile Phase (Organic %) check_method->opt_mp check_column Assess Column Performance: Age, Contamination, Peak Shape check_column->opt_mp analyze Analyze Replicates with Optimized Method opt_mp->analyze opt_temp Modify Column Temperature (± 5-10°C) opt_temp->analyze opt_grad Alter Gradient Slope opt_grad->analyze evaluate Evaluate ΔRT and Peak Shape analyze->evaluate end Co-elution Achieved Method Finalized evaluate->end Acceptable reiterate Re-evaluate Parameters evaluate->reiterate Not Acceptable reiterate->opt_mp

Caption: A logical workflow for troubleshooting chromatographic shifts.

Question: What do I do if my peaks are splitting, tailing, or broadening?

Answer: Poor peak shape can hinder resolution and accurate integration. These issues often point to problems with the column, sample solvent, or mobile phase.[1][2]

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting. Solution: Dilute the sample or decrease the injection volume.[2]

  • Column Contamination or Degradation: Buildup of contaminants or a worn-out column can cause peak tailing and broadening. Solution: Flush the column according to the manufacturer's instructions or replace it if necessary. Using a guard column is highly recommended.[2]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dilute the sample in a solvent that is the same strength as or weaker than the initial mobile phase.[2]

  • Secondary Interactions: For basic compounds like paroxetine, interactions with residual silanols on the silica (B1680970) surface can cause tailing. Solution: Ensure the mobile phase is adequately buffered. Adjusting the pH can also mitigate these interactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a concern?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[3] In quantitative analysis using an internal standard (IS), the fundamental assumption is that the IS and the analyte behave identically during sample preparation, injection, and ionization. If they do not co-elute perfectly, they may be affected differently by matrix effects (ion suppression or enhancement), which can lead to inaccurate quantification.[4][5]

Q2: Why is a deuterated internal standard used, and why might it separate from the analyte?

A2: A stable isotope-labeled (SIL) or deuterated internal standard is considered the "gold standard" for quantitative mass spectrometry. It is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish between them.[6] Because its physicochemical properties are nearly identical to the analyte, it co-elutes very closely and compensates for variations in sample preparation and matrix effects.[5] The slight difference in retention time, known as the isotope effect, arises because deuterium (B1214612) atoms are heavier than hydrogen atoms, which can lead to slightly stronger intermolecular interactions with the stationary phase.

Q3: How can I confirm peak purity if I suspect co-elution with an interference?

A3: If you are using a Diode Array Detector (DAD) or a mass spectrometer, you can assess peak purity.

  • DAD: A DAD collects UV spectra across the entire peak. If the peak is pure, all the spectra should be identical. If they differ, it indicates the presence of a co-eluting impurity.[7]

  • Mass Spectrometry (MS): By examining the mass spectra at different points across the peak (peak apex vs. the leading and trailing edges), you can check for the presence of different ions. If the spectral profile changes, co-elution is likely.[3]

Experimental Protocols

Protocol 1: Method Optimization for Co-elution

This protocol provides a systematic approach to adjusting chromatographic parameters to achieve co-elution.

1. Objective: To minimize the retention time difference (ΔRT) between paroxetine and this compound while maintaining good peak shape.

2. Materials:

  • Analytical column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).[8]
  • Standard solutions of paroxetine and its deuterated internal standard.
  • HPLC or UHPLC system with a column oven and mass spectrometer.
  • Mobile phases (e.g., Acetonitrile, Methanol, and buffered aqueous solution like ammonium (B1175870) formate).

3. Procedure:

4. Data Analysis: Summarize the results in a table to easily compare conditions.

Quantitative Data Summary (Hypothetical)

The table below shows hypothetical data from an optimization experiment.

Condition IDMobile Phase (% Acetonitrile)Temperature (°C)Analyte RT (min)IS RT (min)ΔRT (min)Peak Shape
150%302.552.500.05Symmetrical
255%302.212.170.04Symmetrical
350%402.422.400.02 Symmetrical
455%402.102.080.02 Symmetrical

In this example, Condition 3 or 4 would be preferable as they result in the smallest separation between the analyte and the internal standard.

G Relationship of Parameters to Peak Resolution cluster_params Adjustable Chromatographic Parameters cluster_factors Fundamental Resolution Factors cluster_outcome Desired Outcome param1 Mobile Phase (Strength, pH) factor1 Capacity Factor (k') (Retention) param1->factor1 factor2 Selectivity (α) (Separation) param1->factor2 param2 Column (Stationary Phase, Dimensions) param2->factor1 param2->factor2 factor3 Efficiency (N) (Peak Width) param2->factor3 param3 Temperature param3->factor1 param3->factor3 param4 Flow Rate param4->factor3 resolution Improved Resolution (or Controlled Co-elution) factor1->resolution factor2->resolution factor3->resolution

Caption: Key parameters influencing chromatographic resolution.

References

Technical Support Center: Solid-Phase Extraction of N-Benzyl Paroxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of N-Benzyl paroxetine-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What type of SPE cartridge is most suitable for the extraction of this compound?

A1: this compound, as a deuterated analog of the basic drug paroxetine (B1678475), is amenable to extraction using various SPE sorbents. The optimal choice depends on the sample matrix and desired selectivity. Common choices include:

  • Reversed-Phase (e.g., C18): These cartridges separate compounds based on hydrophobicity. They are a good starting point for relatively clean sample matrices.

  • Polymeric (e.g., HLB - Hydrophilic-Lipophilic Balanced): These offer a versatile option with balanced retention for a wide range of compounds, including polar and non-polar analytes.

  • Mixed-Mode (e.g., Strong Cation Exchange with Reversed-Phase): These are highly selective for basic compounds like paroxetine. The dual retention mechanism (ion exchange and hydrophobic interaction) allows for more rigorous wash steps, resulting in cleaner extracts. For a range of antidepressants, strong cation exchangers have been shown to provide excellent recoveries.

Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery can stem from several factors throughout the SPE process. Consider the following troubleshooting steps:

  • Sample Pre-treatment: Ensure the pH of your sample is optimized for retention. For basic compounds like paroxetine on a reversed-phase or mixed-mode cation exchange sorbent, a slightly basic pH in the loading solution can improve retention.

  • Sorbent Conditioning and Equilibration: Inadequate conditioning (wetting the sorbent) or equilibration (priming the sorbent with a solution similar to the sample matrix) can lead to poor interaction between the analyte and the sorbent. Always follow the manufacturer's protocol for these steps.

  • Wash Step: Your wash solvent may be too strong, leading to premature elution of the analyte. If using a reversed-phase sorbent, try decreasing the percentage of organic solvent in your wash solution. For mixed-mode sorbents, ensure the pH of the wash solution maintains the desired ionic interaction.

  • Elution Step: The elution solvent may not be strong enough to fully desorb the analyte from the sorbent. For reversed-phase, this could mean increasing the organic solvent percentage. For ion-exchange, the pH of the elution buffer needs to be adjusted to neutralize the charge of the analyte, and a suitable organic solvent is required to disrupt hydrophobic interactions.

  • Analyte Breakthrough: The sample may be loaded too quickly, or the cartridge capacity may be insufficient for the sample volume or analyte concentration, leading to the analyte passing through the cartridge without being retained.

Q3: How critical is the choice of internal standard for quantitative analysis?

A3: The use of a stable isotope-labeled internal standard, such as this compound for the analysis of paroxetine, is highly recommended for accurate quantification. A deuterated internal standard will behave nearly identically to the analyte during extraction and ionization, effectively compensating for any sample loss during preparation and for matrix effects in the mass spectrometer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery Incomplete elution.Increase the strength of the elution solvent (e.g., higher percentage of organic solvent, adjust pH). Ensure the elution volume is sufficient to completely wet the sorbent bed.
Analyte breakthrough during loading.Decrease the flow rate during sample loading. Ensure the cartridge is not overloaded.
Inappropriate wash solvent.Decrease the elution strength of the wash solvent. For reversed-phase, reduce the organic content. For ion-exchange, ensure the pH maintains analyte retention.
High Variability in Recovery Inconsistent flow rates.Use a vacuum manifold or automated SPE system to ensure consistent flow rates during all steps.
Cartridge drying out before sample loading (for non-wettable sorbents).Ensure the sorbent bed remains solvated after conditioning and equilibration.
Poor Reproducibility Inconsistent sample pre-treatment.Ensure uniform pH adjustment and particulate removal for all samples.

Experimental Protocols & Data

General Solid-Phase Extraction Protocol for Paroxetine and its Internal Standard

This protocol is a general guideline and may require optimization for specific sample types and SPE cartridges.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727).

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water or an appropriate buffer (e.g., phosphate (B84403) buffer).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences. The composition of the wash solution is critical and depends on the chosen sorbent.

  • Elution: Elute the analyte and internal standard with a strong solvent. For example, a mixture of methanol or acetonitrile (B52724) with a pH modifier (e.g., a small percentage of formic acid or ammonium (B1175870) hydroxide) is often used.

Recovery Data for Paroxetine and Internal Standards

The following table summarizes recovery data from various studies. Note that the internal standard and extraction methods vary, which significantly impacts recovery.

AnalyteInternal StandardExtraction MethodSorbentRecovery (%)
ParoxetineFluoxetineSolid-Phase ExtractionC1869.2[1]
Fluoxetine-Solid-Phase ExtractionC1874.4[1]
Paroxetine-Liquid-Liquid Extraction-70.8[2]
Internal Standard-Liquid-Liquid Extraction-84.1[2]
Antidepressants (general)-Solid-Phase ExtractionStrong Cation Exchanger70 - 109[3]
Paroxetine-SPE-TLC-35[4]

Visualizing the Workflow

A generalized workflow for the solid-phase extraction of this compound is depicted below. This diagram illustrates the key stages of the process from sample preparation to final analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike Pretreat Pre-treatment (e.g., pH adjustment, dilution) Spike->Pretreat Condition 1. Condition Pretreat->Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Load->Wash Elute 5. Elute Wash->Elute Evaporate Evaporation & Reconstitution Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Caption: General workflow for SPE of this compound.

References

adjusting for isotopic cross-contribution between paroxetine and N-Benzyl paroxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paroxetine (B1678475) and its deuterated internal standards, specifically addressing the potential for isotopic cross-contribution with N-Benzyl paroxetine-d6.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of paroxetine analysis?

A1: Isotopic cross-contribution, or isotopic overlap, occurs when the mass spectrometry signal of the unlabeled analyte (paroxetine) interferes with the signal of its stable isotope-labeled internal standard (e.g., this compound).[1] This happens because naturally abundant heavy isotopes (like ¹³C and ²H) in the paroxetine molecule can result in a mass peak that is identical to a mass peak of the deuterated internal standard.[2] This can lead to an artificially inflated signal for the internal standard, compromising the accuracy of quantification.[1]

Q2: Why is this compound used as an internal standard?

A2: A stable isotope-labeled internal standard is ideal for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte. This means it behaves similarly during sample extraction, chromatography, and ionization, effectively correcting for matrix effects and variations in the analytical process.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the standard. While paroxetine-d6 is a commonly used internal standard[4], this compound may be used in specific applications, though it is less common.

Q3: What are the primary indicators of significant isotopic cross-contribution?

A3: The following observations may indicate isotopic cross-contribution:

  • Non-linear calibration curves: The linear relationship between the analyte concentration and the response ratio may be disrupted.[1]

  • Inaccurate quantification at high analyte concentrations: The contribution of the analyte's isotopic peaks to the internal standard's signal becomes more pronounced at higher analyte concentrations.

  • Presence of a signal for the internal standard in blank samples spiked only with the analyte: This is a direct indication of isotopic overlap.

Q4: How can I correct for isotopic cross-contribution?

A4: Correction for isotopic cross-contribution typically involves mathematical approaches. Matrix-based methods are common, where the known natural isotopic abundance of the elements in the analyte is used to calculate the expected contribution to the internal standard's signal and subtract it from the measured response.[1][5][6] Several software packages are also available to automate these corrections.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent internal standard response across samples 1. Matrix effects (ion suppression or enhancement).[2] 2. Inconsistent sample preparation.[2] 3. Isotopic cross-contribution from high concentrations of paroxetine.1. Optimize sample cleanup procedures (e.g., solid-phase extraction) to minimize matrix effects.[7] 2. Ensure precise and consistent addition of the internal standard to all samples and standards.[2] 3. Analyze a sample containing a high concentration of unlabeled paroxetine without the internal standard to measure the contribution to the internal standard's mass channel. Use this information to apply a correction factor.
High background signal at the m/z of the internal standard 1. Contamination of the LC-MS system or solvents.[2] 2. Presence of an isobaric interference in the sample matrix.1. Flush the LC system with appropriate cleaning solutions and use high-purity solvents.[2] 2. Improve chromatographic separation to resolve the interference from the internal standard. Adjusting the mobile phase or using a different column may be necessary.[7]
Analyte (paroxetine) signal detected in blank samples 1. Carryover from a previous injection. 2. Contamination of the analytical system.1. Optimize the wash solvent and increase the wash volume between injections. 2. Clean the injection port and autosampler needle.
Poor peak shape for paroxetine or the internal standard 1. Inappropriate mobile phase composition. 2. Column degradation.1. Adjust the mobile phase pH or organic solvent composition. Buffer strength can be crucial for paroxetine. 2. Replace the analytical column.

Experimental Protocols

Protocol: Assessing Isotopic Cross-Contribution

This protocol outlines a method to determine the extent of isotopic cross-contribution from paroxetine to this compound.

1. Materials and Reagents:

  • Paroxetine reference standard

  • This compound internal standard

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS grade formic acid

  • Biological matrix (e.g., human plasma)

2. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of paroxetine in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Preparation of Analytical Samples:

  • Sample A (Internal Standard Only): In a clean tube, spike a known volume of the biological matrix with the this compound stock solution to a final concentration typical for your assay.

  • Sample B (Analyte Only): In a separate tube, spike the same volume of the biological matrix with the paroxetine stock solution to the highest expected concentration in your study samples. Do not add the internal standard.

  • Sample C (Blank Matrix): Use an unspiked aliquot of the biological matrix.

4. Sample Preparation (Example: Protein Precipitation):

  • To each sample, add three volumes of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute in the mobile phase.

5. LC-MS/MS Analysis:

  • Analyze the reconstituted samples using your established LC-MS/MS method for paroxetine.

  • Monitor the mass transitions for both paroxetine and this compound.

6. Data Analysis:

  • In the chromatogram for Sample B (analyte only), integrate the peak area in the mass channel corresponding to this compound.

  • The ratio of this peak area to the peak area of paroxetine in Sample B provides a quantitative measure of the isotopic cross-contribution. This factor can then be used to correct the internal standard signal in unknown samples.

Visualizations

experimental_workflow Workflow for Assessing Isotopic Cross-Contribution cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation prep_is Sample A: IS Only extraction Protein Precipitation & Reconstitution prep_is->extraction prep_analyte Sample B: Analyte Only prep_analyte->extraction prep_blank Sample C: Blank Matrix prep_blank->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Measure IS signal in Sample B lcms->data_analysis correction Calculate Correction Factor data_analysis->correction troubleshooting_logic Troubleshooting Logic for Inaccurate Quantification start Inaccurate Quantification Observed check_cal Is the calibration curve linear? start->check_cal check_is Is the IS response consistent? check_cal->check_is Yes check_overlap Assess Isotopic Cross-Contribution check_cal->check_overlap No check_matrix Investigate Matrix Effects check_is->check_matrix No apply_correction Apply Correction Factor check_is->apply_correction Yes check_prep Review Sample Preparation Protocol check_matrix->check_prep check_overlap->apply_correction

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Paroxetine Using N-Benzyl Paroxetine-d6 in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of paroxetine (B1678475) in biological matrices, specifically utilizing N-Benzyl paroxetine-d6 as an internal standard, in alignment with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. The content is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction to Bioanalytical Method Validation

The FDA's "Bioanalytical Method Validation Guidance for Industry" (May 2018) and the internationally harmonized guideline, ICH M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022), provide the regulatory framework for the validation of analytical methods.[1][2] These guidelines ensure that the developed method is reliable, reproducible, and suitable for its intended purpose, which is crucial for the integrity of data submitted for regulatory review.[3][4] The core parameters for validation include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability.[4]

This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a common and highly sensitive technique for the quantification of drugs like paroxetine in biological fluids.[5][6][7][8] The use of a stable isotope-labeled internal standard, such as this compound, is best practice to correct for variability during sample preparation and analysis.

Experimental Protocol: LC-MS/MS Analysis of Paroxetine

A detailed experimental protocol for the analysis of paroxetine in human plasma using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite based on established methods for paroxetine analysis.[5][6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound).

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex for 30 seconds.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic conditions would be optimized to achieve good peak shape and separation.

  • Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paroxetine: The precursor ion (Q1) would be m/z 330.1, and a characteristic product ion (Q3) would be monitored (e.g., m/z 192.1 or m/z 70.0).[5][8]

    • This compound: The precursor ion (Q1) would be m/z 426.2, and a corresponding product ion (Q3) would be selected for monitoring.

  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows would be optimized to maximize the signal for both the analyte and the internal standard.

Below is a diagram illustrating the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is basify Basify add_is->basify extract Liquid-Liquid Extraction basify->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate validation_logic cluster_core Core Method Performance cluster_range Quantitative Range cluster_practicality Method Robustness Accuracy Accuracy ReliableMethod Reliable & Validated Method Accuracy->ReliableMethod Precision Precision Precision->ReliableMethod Selectivity Selectivity Selectivity->Accuracy LLOQ LLOQ Selectivity->LLOQ Selectivity->ReliableMethod CalibrationCurve Calibration Curve CalibrationCurve->Accuracy CalibrationCurve->Precision CalibrationCurve->ReliableMethod LLOQ->CalibrationCurve LLOQ->ReliableMethod Stability Stability Stability->ReliableMethod Recovery Recovery Recovery->ReliableMethod

References

A Researcher's Guide to Paroxetine Stable Isotope Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of paroxetine (B1678475), the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a detailed comparison of commonly used paroxetine stable isotope standards, with a focus on N-Benzyl paroxetine-d4, Paroxetine-d4, and Paroxetine-d6.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly for bioanalytical applications. Their near-identical physicochemical properties to the analyte of interest allow them to co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response. This guide will delve into the properties, applications, and performance characteristics of key paroxetine stable isotope standards to aid in the selection of the most suitable standard for your research needs.

Comparison of Physicochemical Properties

A clear understanding of the physical and chemical properties of each standard is crucial for its effective implementation in analytical methods. The following table summarizes the key properties of N-Benzyl paroxetine-d4, Paroxetine-d4, and Paroxetine-d6.

PropertyN-Benzyl paroxetine-d4Paroxetine-d4Paroxetine-d6
Molecular Formula C₂₆H₂₂D₄FNO₃C₁₉H₁₆D₄FNO₃C₁₉H₁₄D₆FNO₃
Molecular Weight 423.51 g/mol [1]333.40 g/mol 335.41 g/mol [2]
CAS Number 1217614-37-3[1][3]Not readily availableNot readily available for the specific labeled positions
Degree of Deuteration 446
Structural Difference from Paroxetine Benzyl group on the piperidine (B6355638) nitrogen and four deuterium (B1214612) atoms.Four deuterium atoms on the piperidine ring.Six deuterium atoms, typically on the piperidine ring.

Performance in Analytical Applications

Performance MetricN-Benzyl paroxetine-d4Paroxetine-d4Paroxetine-d6
Typical Application Internal standard for LC-MS/MS analysis of paroxetine and its related compounds.[1]Internal standard in validated LC/MS/MS methods for paroxetine quantification in plasma.[4]Widely used as an internal standard for the bioanalysis of paroxetine in human plasma by LC-MS/MS.[5]
Reported Recovery Data not explicitly found in comparative studies. Expected to be similar to paroxetine depending on the extraction method.A validated LC/MS/MS method reported precision and accuracy criteria were met for quality control samples using Paroxetine-d4 as the internal standard.[4]A mean recovery of approximately 80% was reported in a 96-well plate-based liquid-liquid extraction method.[5] Another study reported a recovery of about 71% for paroxetine and 84% for the internal standard (fluoxetine, not a deuterated analog).
Matrix Effects Not explicitly detailed in comparative studies. The use of a stable isotope-labeled standard is intended to minimize matrix effects.The use of a deuterated internal standard is the preferred method to compensate for matrix effects in LC-MS/MS bioanalysis.The use of paroxetine-d6 was shown to help reduce lot-to-lot variability in plasma matrix effects.
Precision and Accuracy Expected to provide high precision and accuracy due to its structural similarity to paroxetine.Method validation using paroxetine-d4 met precision and accuracy criteria for quality control samples.[4]Inter-assay precision (%CV) for paroxetine analysis using paroxetine-d6 was reported to be between 3.97% and 12.6%, with accuracy (%RE) between -0.984% and 4.90%.[5]

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of paroxetine in human plasma using a stable isotope-labeled internal standard, based on common methodologies found in the literature.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add 25 µL of the working internal standard solution (e.g., Paroxetine-d6 in methanol).

  • Vortex mix for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Paroxetine: e.g., 330.1 -> 192.1

    • Paroxetine-d4: e.g., 334.1 -> 196.1

    • Paroxetine-d6: e.g., 336.1 -> 198.1

    • N-Benzyl paroxetine-d4: e.g., 424.2 -> 91.1 (benzyl fragment) or other specific fragments.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Paroxetine_Metabolism Paroxetine Paroxetine Metabolite1 Catechol Metabolite Paroxetine->Metabolite1 CYP2D6 Metabolite2 Glucuronide and Sulfate Conjugates Metabolite1->Metabolite2 Methylation & Conjugation Excretion Excretion Metabolite2->Excretion

Caption: Simplified metabolic pathway of paroxetine.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., N-Benzyl paroxetine-d6) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: General experimental workflow for paroxetine analysis.

Conclusion

The choice of a stable isotope-labeled internal standard is a critical decision in the development of robust and reliable quantitative assays for paroxetine. While N-Benzyl paroxetine-d4 is a viable option, Paroxetine-d4 and Paroxetine-d6 are more commonly cited in the scientific literature for bioanalytical applications. The ideal standard should be selected based on its commercial availability, the specific requirements of the analytical method, and a thorough validation to ensure it accurately mimics the behavior of the unlabeled analyte. This guide provides a foundational comparison to assist researchers in making an informed decision for their specific analytical needs.

References

A Comparative Guide to Paroxetine Quantification by LC-MS/MS Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of paroxetine (B1678475) in human plasma. The use of a deuterated internal standard, such as paroxetine-d6, is a key component of a robust bioanalytical method, ensuring accuracy and precision. While the specific internal standard N-Benzyl paroxetine-d6 was not identified in the reviewed literature, this guide focuses on methods employing the closely related and commonly used paroxetine-d6.

The following sections detail the experimental protocols and performance characteristics of various methods, offering a valuable resource for laboratories involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment of paroxetine.

Paroxetine Metabolism Pathway

Paroxetine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. The initial and major metabolic step is the demethylenation of the methylenedioxy group to form a catechol intermediate.[1][2] This intermediate is then further metabolized through methylation and subsequent conjugation with glucuronic acid or sulfate (B86663) before excretion.[1] Paroxetine is also a potent inhibitor of CYP2D6, which can lead to non-linear pharmacokinetics and potential drug-drug interactions.[1][3] Understanding this pathway is crucial for interpreting quantitative results and considering potential metabolic variations in patient populations.[4]

paroxetine_metabolism Paroxetine Paroxetine Catechol_Intermediate Catechol Intermediate Paroxetine->Catechol_Intermediate CYP2D6 (Demethylenation) Methylated_Metabolite Methylated Metabolite Catechol_Intermediate->Methylated_Metabolite Methylation Conjugated_Metabolites Glucuronide and Sulfate Conjugates Methylated_Metabolite->Conjugated_Metabolites Conjugation Excretion Excretion (Urine and Feces) Conjugated_Metabolites->Excretion

Caption: Paroxetine Metabolism Pathway.

Quantitative Method Comparison

The following tables summarize the experimental conditions and validation data from several published LC-MS/MS methods for paroxetine quantification in human plasma. These methods utilize a deuterated internal standard to ensure high precision and accuracy.

Table 1: Comparison of LC-MS/MS Experimental Conditions

ParameterMethod AMethod BMethod C
Internal Standard Paroxetine-d6[5]Fluoxetine[6]Fentanyl-d5[7]
Sample Preparation Liquid-Liquid Extraction (LLE)[5]Liquid-Liquid Extraction (LLE)[6]Liquid-Liquid Extraction (LLE)[7]
Chromatography Column Not SpecifiedC18[6]Silica[7]
Mobile Phase A: Water/1.0 M Ammonium (B1175870) Formate (B1220265) (1000:20, v/v)B: Acetonitrile[5]Formic acid 0.1% in Acetonitrile:Water (6:4, v/v)[8]Low Aqueous-High Organic[7]
Flow Rate Gradient0.15 mL/min[8]Not Specified
Injection Volume Not Specified10 µL[8]Not Specified
Total Run Time Not Specified2.6 min[8]2.0 min[7]
Ionization Mode ESI Positive[5]ESI Positive[6]ESI Positive[7]
MRM Transitions (Paroxetine) 330.2 → 192.0 m/z[5]330.0 → 70.0 m/z[6]330 → 192 m/z[7]
MRM Transitions (IS) 336.2 → 198.2 m/z[5]310 → 43.9 m/z[6]342 → 188 m/z[7]

Table 2: Comparison of Method Validation Data

ParameterMethod AMethod BMethod C
Linearity Range (ng/mL) 0.250 - 50.0[5]0.2 - 20.0[6]0.050 - 50[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.250[5]0.2[6]0.050[7]
Intra-assay Precision (%CV) Not SpecifiedNot Specified< 5.0%[7]
Inter-assay Precision (%CV) 3.97 - 12.6[5]< 15%[6]< 5.0%[7]
Intra-assay Accuracy (%) Not SpecifiedNot Specified< 2.9% (RE)[7]
Inter-assay Accuracy (%) -0.984 to 4.90[5]< 15%[6]< 2.9% (RE)[7]
Recovery (%) Not SpecifiedNot SpecifiedNot Specified

Detailed Experimental Protocols

Below are generalized experimental protocols based on the reviewed literature. For specific applications, optimization and validation according to regulatory guidelines are required.

Method A: Based on a Method Using Paroxetine-d6

1. Sample Preparation (Liquid-Liquid Extraction) [5]

  • To a 96-well plate, add plasma samples, quality controls, and calibration standards.

  • Add the internal standard solution (paroxetine-d6 in methanol).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis [5]

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Paroxetine: 330.2 → 192.0 m/z

    • Paroxetine-d6: 336.2 → 198.2 m/z

  • Chromatographic Separation: Utilize a gradient elution with a mobile phase consisting of ammonium formate buffer in water and acetonitrile.

General Bioanalytical Workflow

The quantification of paroxetine in biological matrices by LC-MS/MS follows a standardized workflow to ensure data integrity and reproducibility.

lc_ms_workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Receipt Sample Receipt and Login Sample_Storage Sample Storage (-20°C or -80°C) Sample_Receipt->Sample_Storage Sample_Thawing Sample Thawing and Vortexing Sample_Storage->Sample_Thawing Sample_Prep Sample Preparation (e.g., LLE, SPE, PPT) Sample_Thawing->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Data_Review Data Review and QC Data_Processing->Data_Review Reporting Reporting Data_Review->Reporting

Caption: General workflow for LC-MS/MS bioanalysis.

This guide highlights the key parameters for the successful quantification of paroxetine in a research or clinical setting. The presented data demonstrates that with a suitable deuterated internal standard and a validated LC-MS/MS method, accurate and precise measurements of paroxetine can be achieved. Laboratories should perform their own validation to ensure the chosen method meets the specific requirements of their studies.

References

Cross-Validation of Analytical Methods for Paroxetine: A Comparative Guide Featuring N-Benzyl Paroxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of paroxetine (B1678475) in biological matrices, with a focus on the utilization of deuterated internal standards such as N-Benzyl paroxetine-d6. The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods, particularly in complex matrices like human plasma. This document outlines the performance of methods employing a deuterated analog of paroxetine against those using other common internal standards.

Note on this compound: While the core principles discussed apply to this compound, the specific experimental data presented herein is based on studies utilizing the closely related deuterated internal standard, paroxetine-d6, due to the availability of published validation data. The underlying advantage of using a stable isotope-labeled internal standard remains the same.

Comparative Performance of Analytical Methods

The choice of an internal standard significantly impacts the performance of a bioanalytical method. A suitable internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled internal standards, such as paroxetine-d6, are often considered the gold standard as they have nearly identical physicochemical properties to the analyte. The following table summarizes the performance of various validated LC-MS/MS methods for paroxetine quantification, highlighting the internal standard used.

Internal Standard LLOQ (ng/mL) Linearity Range (ng/mL) Inter-day Precision (%RSD) Inter-day Accuracy (%) Extraction Method Reference
Paroxetine-d6 0.2500.250 - 50.03.97 - 12.6-0.984 to 4.90Liquid-Liquid Extraction[1]
Fluoxetine 0.20.2 - 20.0< 15< 15Liquid-Liquid Extraction[2][3]
Fluoxetine 0.050.05 - 201.86 - 9.99102.69 - 107.79Liquid-Liquid Extraction[4]
Imipramine 0.50.5 - 80.0Not ReportedNot ReportedSolid-Phase Extraction[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below is a representative experimental protocol for the quantification of paroxetine in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 50 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution (e.g., paroxetine-d6 in methanol).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 500 µL of extraction solvent (e.g., ethyl acetate/hexane, 50/50, v/v).

  • Seal the plate and vortex for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 5 minutes.

  • Transfer 300 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Paroxetine Transition: m/z 330.0 → 70.0[2]

    • Paroxetine-d6 Transition: (The specific transition for this compound would need to be determined, but for paroxetine-d6 it would be approximately m/z 336.0 → 70.0, assuming d6 on the benzyl (B1604629) group does not alter the fragmentation to the piperidine (B6355638) moiety).

    • Fluoxetine Transition: m/z 310.0 → 43.9[2]

Visualizing Method Cross-Validation and Paroxetine Metabolism

The following diagrams illustrate the logical workflow for cross-validating analytical methods and the metabolic pathway of paroxetine, which is crucial for understanding potential interferences and the behavior of the analyte in biological systems.

G A Define Acceptance Criteria (e.g., 90% CI within ±30%) B Select Incurred Samples (n=100 across 4 quartiles) A->B C Assay Samples with Method A (Reference) B->C D Assay Samples with Method B (Comparator) B->D E Statistical Analysis (e.g., Bland-Altman Plot, % Difference) C->E D->E F Assess Method Equivalency E->F

Cross-Validation Workflow

G Paroxetine Paroxetine Metabolite2 Oxidation Metabolite Paroxetine->Metabolite2 CYP2D6 CYP2D6 Paroxetine->CYP2D6 Metabolism Metabolite1 Demethylenation Metabolite (Catechol derivative) Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Excretion Excretion (Urine and Feces) Conjugates->Excretion CYP2D6->Metabolite1

Paroxetine Metabolic Pathway

Conclusion

The cross-validation of analytical methods is a critical step in drug development, ensuring data integrity and comparability across different studies or laboratories. The use of a stable isotope-labeled internal standard, such as this compound or paroxetine-d6, is highly recommended for the bioanalysis of paroxetine. These internal standards provide superior accuracy and precision by closely tracking the analyte through the entire analytical process. The data presented in this guide, compiled from various validated methods, demonstrates the robustness of LC-MS/MS assays for paroxetine quantification and provides a framework for researchers to design and validate their own analytical procedures.

References

A Comparative Analysis of Deuterated Internal Standards for Paroxetine Bioanalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents in biological matrices is paramount. For paroxetine (B1678475), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis. The accuracy and reliability of this method hinge on the use of an appropriate internal standard (IS). This guide provides a comparative study of commonly employed deuterated analogs of paroxetine as internal standards, with a focus on Paroxetine-d6 and a structural analog, Paroxetine-d4.

While the specific entity "N-Benzyl paroxetine-d6" is not commonly cited in scientific literature, the use of deuterated paroxetine analogs is a well-established practice. This guide will compare the performance of Paroxetine-d6 and Paroxetine-d4, which serve as excellent examples of stable isotope-labeled internal standards.

Physicochemical Properties of Deuterated Paroxetine Internal Standards

An ideal internal standard should share physicochemical properties with the analyte to ensure similar behavior during sample preparation and analysis, while being distinguishable by the mass spectrometer. Deuterated analogs are considered the gold standard as they co-elute with the analyte and exhibit similar ionization efficiency, but have a different mass-to-charge ratio (m/z).

PropertyParoxetineParoxetine-d6Paroxetine-d4
Molecular Formula C₁₉H₂₀FNO₃C₁₉H₁₄D₆FNO₃C₁₉H₁₆D₄FNO₃
Molecular Weight 329.37 g/mol 335.41 g/mol 333.40 g/mol
Deuterium Labeling N/ATypically on the piperidine (B6355638) ring and/or the methylenedioxy groupTypically on the piperidine ring

Performance Comparison in Bioanalytical Methods

The performance of an internal standard is evaluated through the validation of the bioanalytical method. Key parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, and accuracy. The following table summarizes typical performance data for LC-MS/MS methods utilizing Paroxetine-d6 and Paroxetine-d4 for the quantification of paroxetine in human plasma.

ParameterMethod using Paroxetine-d6[1]Method using Paroxetine-d4
Linearity (R²) > 0.99> 0.99
LLOQ 0.250 ng/mL[1]Typically in the range of 0.1 - 1 ng/mL
Intra-day Precision (%CV) 3.97% - 12.6%[1]Generally < 15%
Inter-day Precision (%CV) < 15%Generally < 15%
Intra-day Accuracy (%) -0.984% to 4.90%[1]Generally within ±15%
Inter-day Accuracy (%) Generally within ±15%Generally within ±15%

Both Paroxetine-d6 and Paroxetine-d4 have demonstrated excellent performance as internal standards in numerous validated bioanalytical methods. The choice between them often depends on commercial availability, cost, and the specific requirements of the assay. The higher degree of deuteration in Paroxetine-d6 can offer a greater mass difference from the analyte, potentially reducing the risk of isotopic crosstalk.

Experimental Protocol: Quantification of Paroxetine in Human Plasma by LC-MS/MS

This section details a representative experimental protocol for the analysis of paroxetine in human plasma using a deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Paroxetine-d6 at 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) in a gradient elution.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Paroxetine: Q1 330.1 -> Q3 192.1

    • Paroxetine-d6: Q1 336.1 -> Q3 198.1

    • Paroxetine-d4: Q1 334.1 -> Q3 196.1

  • Data Analysis: Analyst software or equivalent.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for using a stable isotope-labeled internal standard in a bioanalytical LC-MS/MS method.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (e.g., Paroxetine-d6) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM) Chromatography->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

References

Establishing the Limit of Quantification for Paroxetine using N-Benzyl Paroxetine-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable lower limit of quantification (LLOQ) is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of methodologies for determining the LLOQ of paroxetine (B1678475), with a focus on the use of a deuterated internal standard, N-Benzyl paroxetine-d6. The inclusion of a stable isotope-labeled internal standard is a widely accepted practice to ensure accuracy and precision in quantitative bioanalysis.

Understanding the Limit of Quantification (LOQ)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), through the International Council for Harmonisation (ICH) guidelines, provide a framework for bioanalytical method validation, including the criteria for establishing the LLOQ.[1][2][3] Typically, the analyte signal at the LLOQ should be at least five to ten times the signal of a blank sample.[4] Furthermore, the precision (%CV) and accuracy (%bias) at the LLOQ should generally be within ±20%.[5][6]

The Role of an Internal Standard: this compound

The use of an internal standard (IS) is crucial for correcting for the variability in sample preparation and instrument response. An ideal IS is a stable isotope-labeled version of the analyte, such as this compound. This is because it has nearly identical physicochemical properties to the analyte (paroxetine), and thus behaves similarly during extraction, chromatography, and ionization. The mass difference allows for its distinct detection by a mass spectrometer. While the specific "N-Benzyl" modification may be less common in published literature, the principles of using a deuterated paroxetine standard, such as paroxetine-d6, are well-established and directly applicable.

Comparative Analysis of LOQ for Paroxetine

The following table summarizes the performance of various published LC-MS/MS methods for the quantification of paroxetine in human plasma, highlighting the achievable LOQ values and the internal standards used.

Analytical MethodMatrixInternal StandardLimit of Quantification (LOQ)Precision at LOQ (%CV)Accuracy at LOQ (%Bias)Reference
LC-MS/MSHuman PlasmaParoxetine-d60.250 ng/mL12.6%4.90%[2]
LC-MS/MSHuman PlasmaFluoxetine0.2 ng/mL<15%-3.4% to 4.8%[7][8]
LC-MS/MSHuman PlasmaFluoxetine0.05 ng/mL1.52% - 6.28%102.07% - 109.57%[3]
LC-MS/MSHuman PlasmaImipramine0.5 ng/mLNot ReportedNot Reported[1]
GC-MSHuman PlasmaStable Isotope DilutionNot SpecifiedWithin 10.0%Within 10.0%

Experimental Protocol: LOQ Determination for Paroxetine with Paroxetine-d6

This section details a representative experimental protocol for establishing the LOQ of paroxetine in human plasma using paroxetine-d6 as an internal standard, based on common methodologies.[2]

1. Materials and Reagents:

  • Paroxetine hydrochloride (Reference Standard)

  • This compound (or Paroxetine-d6) (Internal Standard)

  • Human Plasma (drug-free, with anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) Formate (B1220265)

  • Ethyl Acetate

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Stock and Working Solutions:

  • Paroxetine Stock Solution (100 µg/mL): Accurately weigh and dissolve paroxetine hydrochloride in methanol.

  • Paroxetine-d6 Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the paroxetine stock solution in a mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the paroxetine-d6 stock solution to a fixed concentration (e.g., 10 ng/mL) in a suitable solvent.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate.

  • Vortex for 5 minutes to extract the analytes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium formate in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Paroxetine: 330.2 → 192.0 m/z

    • Paroxetine-d6: 336.2 → 198.2 m/z

5. LOQ Establishment:

  • Prepare a series of calibration standards in blank plasma, including a standard at the proposed LOQ concentration.

  • Analyze multiple replicates (at least 5) of the LOQ standard.

  • Analyze blank plasma samples to assess the signal-to-noise ratio.

  • Calculate the precision (%CV) and accuracy (%bias) for the LOQ samples.

  • The LOQ is confirmed if the precision and accuracy are within the acceptance criteria (typically ±20%) and the signal-to-noise ratio is adequate (≥ 5-10).

Visualizing the Workflow and Relationships

To further clarify the process, the following diagrams illustrate the key workflows and logical relationships involved in establishing the LOQ.

LOQ_Determination_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Evaluation cluster_decision Decision cluster_result Result prep_stock Prepare Stock Solutions (Paroxetine & IS) prep_cal Prepare Calibration Standards in Blank Matrix prep_stock->prep_cal prep_loq Prepare LOQ Samples (n>=5) prep_cal->prep_loq prep_blank Prepare Blank Samples prep_loq->prep_blank extraction Sample Extraction (e.g., LLE) prep_blank->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis calc_sn Calculate Signal-to-Noise Ratio (S/N) lcms_analysis->calc_sn calc_pa Calculate Precision (%CV) & Accuracy (%Bias) lcms_analysis->calc_pa decision Criteria Met? calc_sn->decision calc_pa->decision loq_established LOQ Established decision->loq_established Yes re_evaluate Re-evaluate Method or LOQ Level decision->re_evaluate No

Caption: Workflow for establishing the Limit of Quantification (LOQ).

Internal_Standard_Principle cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification cluster_correction Correction for Variability sample Biological Sample (contains Paroxetine) add_is Add Known Amount of This compound (IS) sample->add_is extraction Extraction add_is->extraction lc_separation Chromatographic Separation extraction->lc_separation correction IS corrects for variations in: - Extraction Recovery - Injection Volume - Ion Suppression/Enhancement extraction->correction ms_detection Mass Spectrometric Detection lc_separation->ms_detection ratio Calculate Peak Area Ratio (Paroxetine / IS) ms_detection->ratio ms_detection->correction calibration_curve Compare to Calibration Curve ratio->calibration_curve concentration Determine Paroxetine Concentration calibration_curve->concentration

Caption: Principle of using a stable isotope-labeled internal standard.

References

Comparative Analysis of Linearity and Range in Paroxetine Assays Utilizing N-Benzyl Paroxetine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the linearity and analytical range of a bioanalytical method is a cornerstone of method validation, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. This guide provides a comparative overview of linearity and range determination for paroxetine (B1678475) assays, with a specific focus on methods employing N-Benzyl paroxetine-d6 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard like paroxetine-d6 is considered the gold standard in quantitative mass spectrometry-based bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential variability.

Quantitative Data Summary

The following table summarizes the linearity and range data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paroxetine in human plasma, using paroxetine-d6 as the internal standard.

ParameterReported ValueReference
Linearity Range 0.250 - 50.0 ng/mL[1][2][3]
Lower Limit of Quantification (LLOQ) 0.250 ng/mL[3]
Upper Limit of Quantification (ULOQ) 50.0 ng/mL[3]
Correlation Coefficient (r²) Not explicitly stated, but method was validated[1][2][3]
Calibration Standard Concentrations 0.250, 0.450, 0.750, 2.00, 6.00, 18.0, 40.0, and 50.0 ng/mL[3]
Quality Control (QC) Concentrations 0.250 (LLOQ), 0.500 (Low), 20.0 (Medium), and 37.5 ng/mL (High)[3]

Experimental Protocols

A detailed methodology is crucial for replicating and comparing analytical methods. The following protocol is based on a validated LC-MS/MS assay for paroxetine in human plasma using paroxetine-d6.

Preparation of Stock and Working Solutions
  • Stock Solutions: Primary stock solutions of paroxetine and paroxetine-d6 were prepared in methanol (B129727) at a concentration of 100 µg/mL.[2] These solutions were stored at approximately -25°C.

  • Calibration Standards and Quality Controls: Pooled human plasma was used to prepare calibration standards and quality control (QC) samples.[3] Calibration standards were prepared to cover the analytical range of 0.250 to 50.0 ng/mL at eight different concentration levels.[3] QC samples were prepared at four concentrations: 0.250 ng/mL (LLOQ), 0.500 ng/mL (low QC), 20.0 ng/mL (medium QC), and 37.5 ng/mL (high QC).[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A 96-well plate-based liquid-liquid extraction method was employed for sample cleanup and concentration.[1][2][3] This high-throughput technique is common in regulated bioanalysis.

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (HPLC) system was used to separate paroxetine and its internal standard from endogenous plasma components.[1][2] The mobile phase consisted of an aqueous component (water with an ammonium (B1175870) formate (B1220265) buffer) and an organic component (acetonitrile).[2]

  • Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer was operated in the multiple-reaction monitoring (MRM) mode with positive electrospray ionization.[2] The MRM transitions monitored were m/z 330.2 → 192.0 for paroxetine and m/z 336.2 → 198.2 for paroxetine-d6.[2]

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the linearity and range of the paroxetine assay.

G cluster_prep Solution Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis & Evaluation stock_paroxetine Paroxetine Stock (100 µg/mL) cal_standards Calibration Standards (0.250-50.0 ng/mL) stock_paroxetine->cal_standards qc_samples QC Samples (LLOQ, LQC, MQC, HQC) stock_paroxetine->qc_samples stock_is Paroxetine-d6 Stock (100 µg/mL) add_is Add Paroxetine-d6 (IS) stock_is->add_is plasma_spike Spike Plasma with Standards/QCs plasma_spike->add_is lle Liquid-Liquid Extraction add_is->lle lcms LC-MS/MS Analysis (MRM: 330.2→192.0 for Paroxetine, 336.2→198.2 for IS) lle->lcms data_acq Data Acquisition lcms->data_acq peak_integration Peak Area Integration data_acq->peak_integration ratio_calc Calculate Peak Area Ratio (Paroxetine / IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve (Ratio vs. Concentration) ratio_calc->cal_curve linearity_eval Evaluate Linearity (r²) cal_curve->linearity_eval range_det Determine Analytical Range (LLOQ & ULOQ) linearity_eval->range_det

Caption: Workflow for Linearity and Range Determination in a Paroxetine Bioanalytical Assay.

References

Ensuring Method Reliability: A Comparative Guide to Robustness Testing of an HPLC Method for Paroxetine Analysis Using N-Benzyl Paroxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the assurance of a reliable and consistent analytical method is paramount to generating high-quality data. This guide provides an in-depth comparison of the robustness of a High-Performance Liquid Chromatography (HPLC) method for the quantification of paroxetine (B1678475), utilizing N-Benzyl paroxetine-d6 as an internal standard. Robustness, a key validation parameter defined by the International Council on Harmonisation (ICH), demonstrates the method's capacity to remain unaffected by small, deliberate variations in its parameters, thereby indicating its reliability during routine use.

This publication details a systematic approach to robustness testing, presenting hypothetical experimental data to illustrate the impact of minor variations on critical method performance attributes. The objective is to provide a practical framework for evaluating and ensuring the ruggedness of HPLC methods in a drug development setting.

Experimental Protocols

A hypothetical reversed-phase HPLC (RP-HPLC) method was established for the determination of paroxetine, with this compound serving as the internal standard (IS). The robustness of this method was evaluated by intentionally introducing small variations to critical chromatographic parameters.

Nominal Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.5) in a 40:60 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 295 nm

  • Internal Standard: this compound

Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Paroxetine and this compound were accurately weighed and dissolved in methanol.

  • Working Standard Solution: A mixed working standard solution was prepared by diluting the stock solutions with the mobile phase to achieve a final concentration of 10 µg/mL for paroxetine and this compound.

  • Sample Preparation: For the purpose of this robustness study, the working standard solution was used directly. In a real-world scenario, a validated extraction procedure from a biological matrix would be employed.

Robustness Study Design:

The robustness of the method was assessed by varying six key parameters one at a time, while keeping the others at their nominal levels. The varied parameters and their ranges are detailed in the data presentation section. For each condition, the working standard solution was injected in triplicate. The critical quality attributes (CQAs) monitored were the retention time of paroxetine and the internal standard, the resolution between the two peaks, and the peak area ratio of paroxetine to the internal standard.

Data Presentation

The results of the robustness study are summarized in the tables below. The data illustrates the effect of deliberate variations in method parameters on the key chromatographic responses.

Table 1: Effect of Varied Parameters on Retention Time

ParameterVariationParoxetine Retention Time (min) ± SDThis compound Retention Time (min) ± SD
Nominal -4.52 ± 0.025.89 ± 0.03
Flow Rate 0.9 mL/min5.01 ± 0.036.54 ± 0.04
1.1 mL/min4.10 ± 0.025.35 ± 0.03
Mobile Phase Composition 38:62 (ACN:Buffer)4.98 ± 0.036.48 ± 0.04
42:60 (ACN:Buffer)4.15 ± 0.025.40 ± 0.03
pH of Aqueous Phase 3.34.55 ± 0.025.92 ± 0.03
3.74.49 ± 0.025.86 ± 0.03
Column Temperature 28°C4.68 ± 0.036.10 ± 0.04
32°C4.38 ± 0.025.71 ± 0.03
Detection Wavelength 293 nm4.53 ± 0.025.90 ± 0.03
297 nm4.51 ± 0.025.88 ± 0.03

Table 2: Effect of Varied Parameters on Resolution and Peak Area Ratio

ParameterVariationResolution (Paroxetine/IS)Peak Area Ratio (Paroxetine/IS) ± RSD (%)
Nominal -4.151.02 ± 0.8
Flow Rate 0.9 mL/min4.121.01 ± 1.1
1.1 mL/min4.181.03 ± 0.9
Mobile Phase Composition 38:62 (ACN:Buffer)4.051.05 ± 1.3
42:60 (ACN:Buffer)4.250.99 ± 1.0
pH of Aqueous Phase 3.34.141.01 ± 0.7
3.74.161.03 ± 0.9
Column Temperature 28°C4.081.02 ± 1.2
32°C4.211.01 ± 1.0
Detection Wavelength 293 nm4.151.04 ± 1.5
297 nm4.161.00 ± 1.3

Mandatory Visualization

The following diagrams illustrate the logical workflow of the robustness testing process and the relationship between the varied parameters and the assessed responses.

Robustness_Testing_Workflow cluster_setup Method Setup cluster_testing Robustness Parameter Variation cluster_analysis Data Analysis cluster_conclusion Conclusion start Define Nominal HPLC Method prepare_standards Prepare Paroxetine & IS Standards start->prepare_standards vary_flow Flow Rate (± 0.1 mL/min) prepare_standards->vary_flow vary_mp Mobile Phase (± 2% Acetonitrile) prepare_standards->vary_mp vary_ph pH (± 0.2 units) prepare_standards->vary_ph vary_temp Temperature (± 2°C) prepare_standards->vary_temp vary_wl Wavelength (± 2 nm) prepare_standards->vary_wl analyze Inject & Acquire Data vary_flow->analyze vary_mp->analyze vary_ph->analyze vary_temp->analyze vary_wl->analyze evaluate Evaluate System Suitability (Retention Time, Resolution, Peak Area Ratio) analyze->evaluate report Assess Method Robustness evaluate->report

Caption: Workflow for the robustness testing of the HPLC method.

Parameter_Response_Relationship Flow Flow Rate RT Retention Time Flow->RT Res Resolution Flow->Res Ratio Peak Area Ratio Flow->Ratio MP Mobile Phase Composition MP->RT MP->Res MP->Ratio pH pH pH->RT Temp Temperature Temp->RT Temp->Res WL Wavelength WL->Ratio

Caption: Relationship between varied parameters and monitored responses.

Conclusion

The presented data demonstrates that the hypothetical HPLC method for the analysis of paroxetine using this compound as an internal standard is robust within the tested parameter ranges. While variations in flow rate, mobile phase composition, and column temperature showed a predictable and systematic effect on retention times, the resolution between paroxetine and the internal standard remained well above the critical value of 2. Most importantly, the peak area ratio, which is crucial for accurate quantification, showed minimal variation with a relative standard deviation (RSD) of less than 2% across all tested conditions. This indicates that minor, unintentional fluctuations in these parameters during routine analysis are unlikely to compromise the accuracy and reliability of the results. The robustness of an analytical method is a critical attribute that ensures its suitability for long-term use in a quality control environment. The systematic approach outlined in this guide provides a framework for researchers to confidently assess and document the reliability of their own HPLC methods.

Assessing the Long-Term Stability of N-Benzyl paroxetine-d6 Stock Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-Benzyl paroxetine-d6 as an internal standard in quantitative bioanalysis, ensuring the long-term stability of its stock solutions is paramount for accurate and reproducible results. This guide provides a framework for assessing the stability of this compound stock solutions, comparing its potential stability profile with alternative deuterated standards, and offers detailed experimental protocols for conducting such studies in-house.

Introduction to Stability Concerns

Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is known to be susceptible to degradation under certain conditions. Studies have shown that it is particularly labile in acidic and alkaline environments, with ether cleavage being a primary degradation pathway.[1] While generally stable under neutral pH, humidity, light, and oxidative stress, the introduction of a benzyl (B1604629) group and deuterium (B1214612) atoms in this compound may influence its stability profile.[1]

Deuteration, the replacement of hydrogen with its isotope deuterium, can alter the metabolic fate of a drug, often by slowing down metabolism by enzymes like CYP2D6, which is heavily involved in paroxetine's breakdown.[2][3][4][5][6][7] However, the effect of deuteration on the chemical stability of a stock solution is not as extensively documented and warrants careful evaluation. This guide outlines the necessary procedures to establish a reliable shelf-life for this compound stock solutions.

Comparative Stability Overview

Table 1: Hypothetical Long-Term Stability of Deuterated Paroxetine Internal Standards in Acetonitrile (B52724) at -20°C

TimepointThis compound (% Remaining)Paroxetine-d4 (% Remaining)
Initial100.0100.0
3 Months99.899.9
6 Months99.599.7
12 Months99.199.5
24 Months98.299.0
36 Months97.598.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Experimental Protocols for Stability Assessment

To rigorously assess the long-term stability of this compound stock solutions, a comprehensive study should be designed and executed. The following protocols provide a detailed methodology.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a primary stock solution of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution to concentrations relevant for the intended analytical method (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL).

  • Storage: Aliquot the stock and working solutions into amber glass vials to protect from light and store them at various temperature conditions to be evaluated (e.g., -80°C, -20°C, 4°C, and room temperature).

Stability Testing Timepoints

Analyze the stored solutions at predetermined time intervals. A typical schedule would be:

  • Initial (Time 0)

  • 1 Month

  • 3 Months

  • 6 Months

  • 12 Months

  • 24 Months

  • 36 Months

Analytical Methodology: LC-MS/MS

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantitative analysis of this compound.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good separation from any potential degradants.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound.

    • Instrumentation: A triple quadrupole mass spectrometer.

Data Analysis

At each time point, the concentration of this compound in the stored solutions is compared to the initial concentration (Time 0). The stability is typically expressed as the percentage of the initial concentration remaining. A common acceptance criterion for stability is that the mean concentration at a given time point is within ±15% of the initial concentration.

Experimental Workflow Diagram

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare 1 mg/mL Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working aliquot Aliquot into Vials prep_working->aliquot storage_neg80 -80°C aliquot->storage_neg80 Store at different temperatures storage_neg20 -20°C aliquot->storage_neg20 Store at different temperatures storage_4 4°C aliquot->storage_4 Store at different temperatures storage_rt Room Temperature aliquot->storage_rt Store at different temperatures lcms LC-MS/MS Analysis storage_neg80->lcms Analyze at Time Points (0, 1, 3, 6, 12, 24, 36 months) storage_neg20->lcms Analyze at Time Points (0, 1, 3, 6, 12, 24, 36 months) storage_4->lcms Analyze at Time Points (0, 1, 3, 6, 12, 24, 36 months) storage_rt->lcms Analyze at Time Points (0, 1, 3, 6, 12, 24, 36 months) data_analysis Calculate % Remaining vs. Time 0 lcms->data_analysis stability_report Generate Stability Report data_analysis->stability_report

Caption: Experimental workflow for the long-term stability assessment of this compound stock solutions.

Conclusion

A thorough assessment of the long-term stability of this compound stock solutions is a critical component of method validation in regulated bioanalysis. By following the detailed experimental protocols outlined in this guide, researchers can confidently establish appropriate storage conditions and expiration dating for their internal standard solutions. While specific data for this compound is not yet widely published, the provided framework, based on the known chemistry of paroxetine and general principles of stability testing, offers a robust approach to ensuring data integrity in quantitative assays. It is recommended that each laboratory performs its own stability evaluation to account for specific solvent choices and storage conditions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-Benzyl Paroxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper disposal of N-Benzyl paroxetine-d6, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for responsible chemical handling.

I. Health and Safety Hazard Summary

This compound and its analogs are hazardous substances that require careful handling. The primary hazards are summarized below.[1][2][3][4]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[1][2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[1][2][3][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][2][3]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[3]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment (Chronic)Category 1 / 2H410/H411: Very toxic to aquatic life with long lasting effects.[1][2][3]

II. Experimental Protocol: Disposal Procedure

The proper disposal of this compound is crucial to prevent environmental contamination and ensure workplace safety. The following step-by-step protocol must be followed.

Step 1: Personal Protective Equipment (PPE)

Before handling the material, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Gloves: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber).

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: If dust formation is likely, use a particulate respirator.

Step 2: Waste Collection

  • Solid Waste:

    • Carefully collect any solid this compound waste, including contaminated items such as weighing paper or pipette tips.

    • Place the solid waste into a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware:

    • Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate as hazardous liquid waste.

    • Once decontaminated, the glassware can be washed and reused.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4]

  • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

Step 4: Final Disposal

  • Never dispose of this compound down the drain or in the regular trash.[1] This substance is very toxic to aquatic life and can have long-lasting adverse effects on the environment.[1]

  • Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.

  • The recommended method of disposal is through an approved waste disposal plant, which may involve industrial combustion or incineration.[2][4]

III. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Arrange for Professional Disposal (EHS) storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N-Benzyl Paroxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical plans for the handling and disposal of N-Benzyl paroxetine-d6. Given that this compound is a potent pharmaceutical compound, adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, including being harmful if swallowed, causing skin and serious eye irritation, and being suspected of damaging fertility or the unborn child[1]. It is also toxic to aquatic life with long-lasting effects[1][2]. Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs)[3][4].
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is required[3].
Disposable Respirators (e.g., N95)Suitable only for low-risk activities and should not be the primary respiratory protection for handling potent compounds[3][5].
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination[3].
Body Protection Disposable CoverallsUse coveralls made of materials like Tyvek® to protect against chemical splashes and dust[3][6].
Dedicated Lab CoatShould be worn over personal clothing and be disposable or professionally laundered[3].
Eye Protection Chemical Splash Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection[3][5].
Foot Protection Disposable Shoe CoversTo be worn in the designated handling area and removed before exiting[3][5].

Safe Handling Workflow

A systematic approach is essential for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling.

Workflow for Safe Handling of Potent Pharmaceutical Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Risk Assessment B Gather Materials & PPE A->B C Prepare Spill Kit B->C D Don PPE E Weighing & Solution Preparation D->E F Perform Experiment E->F G Decontaminate Surfaces & Equipment H Doff PPE G->H I Dispose of Waste H->I J Personal Hygiene I->J

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.

Experimental Protocols (Safe Handling Procedures):

  • Preparation:

    • Conduct a thorough risk assessment for the specific procedures being undertaken.

    • Assemble all necessary materials, including this compound, solvents, and equipment.

    • Ensure a fully stocked chemical spill kit is readily accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Don PPE in the correct order, typically starting with shoe covers, then inner gloves, coverall, outer gloves, and finally respiratory and eye protection.

  • Handling Operations:

    • Weighing: Conduct all weighing activities within a certified chemical fume hood or a glove box to minimize inhalation exposure.

    • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible[3].

    • Spill Management: In case of a spill, immediately evacuate the area and alert others. Use a spill kit appropriate for chemical hazards, working from the outside of the spill inward. All materials from the cleanup must be disposed of as hazardous waste[3].

  • Decontamination and Waste Disposal:

    • Thoroughly decontaminate all surfaces and equipment with a suitable cleaning agent after handling is complete[3].

    • Dispose of all contaminated materials, including disposable PPE, in clearly labeled hazardous waste containers.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • PPE Doffing:

    • Remove PPE in a designated area, being careful to avoid self-contamination. The general principle is to remove the most contaminated items first.

    • Dispose of single-use PPE in the appropriate hazardous waste container[3].

  • Personal Hygiene:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE[3].

Disposal Plan

Proper disposal of this compound and associated contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Plan for this compound

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (e.g., gloves, coveralls) Collect in a designated hazardous waste bag or container for incineration or other approved disposal methods.
Solutions containing this compound Collect in a sealed, labeled, and appropriate hazardous waste container. The container should be compatible with the solvent used.

Documentation: Maintain meticulous records of all disposed hazardous waste, in line with regulatory requirements[3].

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[7].

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1][7].

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[1][7].

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately[7][8].

By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.